molecular formula C18H27Cl2N9O5S3 B8148527 Cefotiam dihydrochloride hydrate

Cefotiam dihydrochloride hydrate

Cat. No.: B8148527
M. Wt: 616.6 g/mol
InChI Key: KHUCCKUOJMXYKH-BUWDDJPCSA-N
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Description

Cefotiam dihydrochloride hydrate is a useful research compound. Its molecular formula is C18H27Cl2N9O5S3 and its molecular weight is 616.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O4S3.2ClH.H2O/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;;;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);2*1H;1H2/t12-,15-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUCCKUOJMXYKH-BUWDDJPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2N9O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66309-69-1
Record name (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Cefotiam Dihydrochloride Hydrate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotiam is a parenteral, third-generation cephalosporin antibiotic with a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its efficacy stems from the targeted inhibition of bacterial cell wall biosynthesis, a process vital for microbial survival. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning cefotiam's action, its affinity for specific molecular targets, the development of bacterial resistance, and relevant experimental methodologies.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The fundamental mechanism of action for cefotiam, like all β-lactam antibiotics, is the disruption of the final stage of peptidoglycan synthesis in the bacterial cell wall.[2][4][5] The bacterial cell wall is a critical structure that maintains cell shape and protects the bacterium from osmotic lysis.[4][]

The key steps in this inhibitory process are:

  • Target Identification: Cefotiam's primary molecular targets are Penicillin-Binding Proteins (PBPs).[2][4][7] PBPs are bacterial enzymes, specifically transpeptidases, carboxypeptidases, and endopeptidases, located on the outer aspect of the cytoplasmic membrane, which are essential for the final cross-linking of peptidoglycan strands.[5][8] This cross-linking provides the cell wall with its structural integrity and rigidity.[7]

  • Molecular Mimicry and Binding: The β-lactam ring of cefotiam is a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides.[][9] This structural similarity allows cefotiam to bind to the active site of PBPs.[4]

  • Enzyme Inactivation: Upon binding, the strained β-lactam ring is opened, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the PBP, preventing it from catalyzing the necessary transpeptidation (cross-linking) reactions.[5]

  • Cell Wall Degradation and Lysis: The inhibition of peptidoglycan cross-linking, coupled with the ongoing activity of bacterial autolysins (enzymes that remodel the cell wall), leads to a progressive weakening of the cell wall.[7][10] The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][11]

cluster_bacterium Bacterial Cell cluster_periplasm Periplasmic Space PBP Penicillin-Binding Protein (PBP) Crosslinked_Wall Stable, Cross-linked Cell Wall PBP->Crosslinked_Wall Catalyzes cross-linking Weak_Wall Weakened Cell Wall PBP->Weak_Wall Cross-linking inhibited Peptidoglycan Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan->PBP Binds to active site Cefotiam Cefotiam Cefotiam->PBP Binds and acylates (Inactivation) Lysis Cell Lysis (Bacterial Death) Weak_Wall->Lysis

Diagram 1: Cefotiam's inhibition of bacterial cell wall synthesis.

Binding Affinity and Antibacterial Spectrum

Cefotiam's efficacy is directly related to its high binding affinity for the PBPs of various pathogens. It demonstrates a strong affinity for the essential PBPs in Staphylococcus aureus, Streptococcus pneumoniae, Proteus vulgaris, and Haemophilus influenzae, which aligns with its potent bactericidal activity against these organisms.[12] Notably, cefotiam exhibits a higher affinity for PBP3SAL, an alternative PBP used by Salmonella inside host cells, than for the standard PBP3, making it effective against intracellular Salmonella infections.[13]

The drug possesses a broad spectrum of activity, though it is not effective against Pseudomonas aeruginosa, methicillin-resistant S. aureus (MRSA), and enterococci.[7][14]

Table 1: In Vitro Antimicrobial Activity of Cefotiam
OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.25 - 32Data not availableData not available
Staphylococcus aureus (27 strains)0.5 - 1Data not availableData not available
Staphylococcus albus (8 strains)0.25 - 0.5Data not availableData not available
Proteus mirabilis IFO 38491.56 (MIC value)Data not availableData not available
Bacteroides fragilis64 - >128Data not availableData not available
Clostridium difficile>128Data not availableData not available
Data sourced from multiple studies.[7][15][16] MIC50 and MIC90 values are often strain and study-dependent and were not consistently available in the reviewed literature.

Mechanisms of Bacterial Resistance

Resistance to cefotiam and other cephalosporins can emerge through several key mechanisms.[8] Often, resistance reflects an interplay of multiple factors rather than a single cause.[8][17]

  • Enzymatic Degradation (β-Lactamases): This is the most common resistance mechanism. Bacteria acquire genes for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[5][18] While cefotiam is resistant to some common β-lactamases, it is susceptible to destruction by extended-spectrum β-lactamases (ESBLs) and AmpC-type β-lactamases.[4][14]

  • Target Site Modification: Alterations in the molecular structure of PBPs, resulting from mutations in the encoding genes, can significantly reduce the binding affinity of cefotiam.[8][18] This prevents the antibiotic from effectively inactivating its target.

  • Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a permeability barrier.[8] Cefotiam must pass through porin channels to reach the PBPs in the periplasmic space. A reduction in the number of porin channels or mutations that alter their structure can limit drug entry, thereby conferring resistance.[8]

  • Efflux Pumps: Some bacteria possess or acquire efflux pumps, which are membrane-spanning protein complexes that actively transport antibiotics out of the cell before they can reach their PBP targets.[18]

cluster_bacterium Gram-Negative Bacterium cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space Porin Altered Porin (2d. Reduced Permeability) Cefotiam_in Cefotiam Porin->Cefotiam_in PBP Altered PBP (2b. Reduced Affinity) BetaLactamase β-Lactamase Inactive_Cefotiam Inactive Metabolite BetaLactamase->Inactive_Cefotiam Efflux Efflux Pump Cefotiam_out Cefotiam Efflux->Cefotiam_out Cefotiam_in->PBP Target Binding Cefotiam_in->BetaLactamase 2a. Degradation Cefotiam_in->Efflux 2c. Expulsion Cefotiam_out->Porin 1. Entry

Diagram 2: Key mechanisms of bacterial resistance to Cefotiam.

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of cefotiam is crucial for its effective application.

Table 2: Key Pharmacokinetic Parameters of Cefotiam
ParameterValueNotes
Route of Administration Intravenous, Intramuscular[1]
Bioavailability ~60%Following intramuscular injection.[1][2]
Protein Binding ~40%[1][19]
Elimination Half-life ~1 hour[1][3][14][19] Can be dose-dependent, increasing with higher doses.[20][21]
Metabolism Negligible[1][19]
Excretion Primarily renal50-70% of the dose is recovered unchanged in urine within 12 hours.[19]
Volume of Distribution ~0.350 L/kgRenal function independent.[22]
Parameters are based on studies in healthy subjects and may vary based on patient-specific factors like renal function.[22]

Experimental Protocols

PBP Binding Affinity: Competition Assay

This protocol is used to determine the relative binding affinity of cefotiam for specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam.

Methodology:

  • Membrane Preparation: Prepare membrane protein extracts from the target bacterial strain (e.g., Salmonella Typhimurium).

  • Competitive Binding: Incubate a fixed amount of the membrane extract (e.g., 0.02 mg) with varying concentrations of cefotiam hydrochloride (e.g., 0.00005–0.005 mg/mL) in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 4.6) for 10 minutes at 30°C.

  • Fluorescent Labeling: Add a fluorescent β-lactam probe, such as Bocillin FL (Boc-FL), to a final concentration of 20 µM and incubate for an additional 20 minutes at 30°C. Boc-FL will bind to any PBPs not occupied by cefotiam.

  • Protein Separation: Stop the reaction by adding Laemmli buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE on an 8% (w/v) acrylamide gel.

  • Visualization and Analysis: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The decrease in fluorescence intensity at a specific PBP band with increasing concentrations of cefotiam indicates competitive binding. The IC50 value (the concentration of cefotiam required to inhibit 50% of Boc-FL binding) can then be calculated to quantify binding affinity.[13]

A Prepare Bacterial Membrane Extracts B Incubate extracts with varying Cefotiam conc. A->B C Add fluorescent antibiotic (Boc-FL) to label unbound PBPs B->C D Quench reaction and separate proteins via SDS-PAGE C->D E Visualize fluorescence; Quantify intensity D->E F Determine IC50 value (Binding Affinity) E->F

Diagram 3: Experimental workflow for PBP competition binding assay.
Intracellular Bactericidal Activity Assay

This protocol assesses the efficacy of cefotiam against bacteria that have invaded a host cell.

Methodology:

  • Cell Culture: Culture a suitable host cell line, such as fibroblasts, in appropriate tissue culture plates.

  • Bacterial Infection: Infect the fibroblast monolayers with the bacterial strain of interest (e.g., Salmonella Typhimurium) and incubate to allow for bacterial invasion.

  • Extracellular Bacteria Removal: After the invasion period (e.g., 2 hours post-infection), wash the cells and replace the medium with one containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill any remaining extracellular bacteria.

  • Cefotiam Treatment: Replace the medium again with fresh medium containing gentamicin (to prevent reinfection from any lysed cells) and a specific concentration of cefotiam hydrochloride (e.g., 0.001 mg/mL).

  • Incubation and Lysis: Incubate the infected cells for a defined period (e.g., up to 24 hours). At designated time points, lyse the fibroblasts using a mild detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.

  • Quantification: Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable intracellular bacteria (colony-forming units, CFUs). A reduction in CFU over time in the cefotiam-treated group compared to a control group indicates intracellular bactericidal activity.[13]

A Infect host cell monolayer (e.g., fibroblasts) with bacteria B Treat with non-penetrating antibiotic (Gentamicin) to kill extracellular bacteria A->B C Add fresh medium containing Cefotiam B->C D Incubate for defined time points (e.g., 2h, 24h) C->D E Lyse host cells to release intracellular bacteria D->E F Plate serial dilutions of lysate E->F G Count Colony-Forming Units (CFUs) to determine viable bacteria F->G

Diagram 4: Workflow for intracellular bactericidal activity assay.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a second-generation cephalosporin antibiotic renowned for its broad-spectrum activity against various bacterial pathogens. Administered parenterally, its dihydrochloride hydrate salt is a crucial formulation in clinical settings. This technical guide provides a comprehensive overview of the chemical structure of cefotiam dihydrochloride hydrate and delves into its synthetic pathways, offering detailed experimental protocols and quantitative data for the scientific community.

Chemical Structure

This compound is a complex molecule characterized by a β-lactam ring fused to a dihydrothiazine ring, the core structure of cephalosporins. The chemical formula is C₁₈H₂₇Cl₂N₉O₅S₃, and its IUPAC name is (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;dihydrochloride.

The structure features a 7-aminocephalosporanic acid (7-ACA) nucleus. At the C-7 position, an acylamino side chain, derived from 2-(2-aminothiazol-4-yl)acetic acid, is attached. This side chain is crucial for its antibacterial activity. At the C-3 position, a methyl group is substituted with a tetrazolylthiomethyl group, which influences the pharmacokinetic properties of the drug. The molecule is formulated as a dihydrochloride hydrate salt to enhance its stability and solubility for administration.

Synthesis of Cefotiam Dihydrochloride

The synthesis of cefotiam is a multi-step process that primarily involves the modification of the 7-ACA core. Several synthetic routes have been developed, with the most common ones being the ATC (aminothiazole acetyl chloride) method and the active ester method. These methods focus on the efficient acylation of the 7-amino group of a 7-ACA derivative.

Key Intermediates

The synthesis of cefotiam relies on the preparation of two key intermediates:

  • 7-amino-3-[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ACMT) : This intermediate is synthesized from 7-ACA.

  • An activated form of 2-(2-aminothiazol-4-yl)acetic acid (ATA) : This is typically in the form of an acid chloride (ATC) or an active ester.

Synthetic Pathway Overview (ATC Method)

The ATC method is a widely used approach for the synthesis of cefotiam. The general workflow is depicted in the diagram below.

G cluster_0 Side Chain Preparation cluster_1 Core Modification cluster_2 Coupling and Final Product Formation ATA 2-(2-aminothiazol-4-yl)acetic acid (ATA) ATC_HCl ATC • HCl ATA->ATC_HCl Chlorinating Agent, Dry HCl gas Coupling N-Acylation ATC_HCl->Coupling 7_ACA 7-aminocephalosporanic acid (7-ACA) 7_ACMT 7-ACMT 7_ACA->7_ACMT DMMT, Catalyst 7_ACMT->Coupling Cefotiam Cefotiam Coupling->Cefotiam Hydrolysis Cefotiam_HCl This compound Cefotiam->Cefotiam_HCl HCl, H₂O, Crystallization

Synthetic pathway of Cefotiam Dihydrochloride via the ATC method.
Experimental Protocols

1. Preparation of ATC • HCl from ATA

This step involves the conversion of 2-(2-aminothiazol-4-yl)acetic acid (ATA) into its more reactive acid chloride hydrochloride salt (ATC • HCl).

  • Materials: 2-(2-aminothiazol-4-yl)acetic acid (ATA), methylene chloride, acetonitrile, dimethylformamide (DMF), dry hydrogen chloride gas, phosphorus oxychloride.

  • Procedure:

    • Suspend ATA (0.1 mol) in a mixture of methylene chloride (60 ml) and acetonitrile (40 ml).

    • Cool the suspension to 0°C and add DMF (10 ml).

    • Stir the mixture and bubble dry hydrogen chloride gas through it for approximately 2.5 hours until the reaction flask vent port shows no more gas escaping.

    • Add phosphorus oxychloride (0.12 mol) to the reaction mixture while maintaining the temperature at 0°C.

    • Stir the reaction mixture for 2 hours at 0°C.

    • Filter the resulting crystals and wash them twice with methylene chloride (50 ml).

    • Dry the crystals under vacuum at room temperature for 3 hours to obtain yellowish ATC • HCl crystals.[1]

2. Synthesis of Cefotiam Dihydrochloride via N-acylation

This protocol details the coupling of 7-ACMT with ATC • HCl to form cefotiam, followed by its conversion to the dihydrochloride salt.

  • Materials: 7-ACMT fluoroborate, acetonitrile, acetone, water, tributylamine, ATC • HCl, dichloromethane, concentrated hydrochloric acid.

  • Procedure:

    • Suspend 7-ACMT fluoroborate (0.01 mol) in a mixture of acetonitrile (20 ml), acetone (25 ml), and water (8 ml).

    • Cool the suspension to 0-5°C and add tributylamine (5.98 ml). Stir for 20 minutes at this temperature.

    • Add ATC • HCl (2.35 g, 0.011 mol) to the reaction mixture and continue stirring at below 5°C for 3 hours.

    • After the reaction is complete, add water (8 ml), dichloromethane (30 ml), and concentrated hydrochloric acid (7 ml). Stir for 10 minutes and then separate the layers.

    • Collect the aqueous layer and raise the temperature to 25°C.

    • Add acetone (170 ml) and stir at 20-25°C for 3 hours to induce crystallization.

    • Filter the crystals, wash them twice with acetone (15 ml), and dry under vacuum below 45°C for 3 hours to yield cefotiam dihydrochloride as an off-white crystalline powder.[1][2]

Quantitative Data

The following tables summarize the quantitative data from representative synthesis experiments.

Table 1: Reactant Quantities for Cefotiam Dihydrochloride Synthesis

StepReactantMoles (mol)Mass/Volume
1 7-ACMT fluoroborate0.014.73 g
Acetonitrile-20 ml
Acetone-25 ml
Water-8 ml
Tributylamine-5.98 ml
ATC • HCl0.0112.35 g
2 Water-8 ml
Dichloromethane-30 ml
Concentrated HCl-7 ml
3 Acetone-170 ml

Table 2: Yield and Purity of Cefotiam Dihydrochloride

ParameterValueReference
Yield84.5%[1][2]
HPLC Purity99.2%[1][2]
Moisture Content6.1%[1][2]
Acetone Residue2.5%[1][2]

Another reported synthesis yielded 83.25% with an HPLC purity of 99.65%.[1][2]

Alternative Synthesis: The Active Ester Method

An alternative to the ATC method is the active ester method. This approach avoids the use of a highly reactive and unstable acid chloride.

G cluster_0 Side Chain Activation cluster_1 Core Intermediate cluster_2 Coupling and Final Product Formamido_TAA Formamido Thiazole Acetic Acid Active_Ester Active Ester A Formamido_TAA->Active_Ester Base, Dithio-bisbenzothiazole, Catalyst Coupling N-Acylation Active_Ester->Coupling 7_ACMT 7-ACMT 7_ACMT->Coupling Cefotiam_HCl Cefotiam Dihydrochloride Coupling->Cefotiam_HCl Hydrolysis, HCl, Crystallization

Logical workflow of the Active Ester method for Cefotiam synthesis.

Experimental Protocol Overview (Active Ester Method)

  • Preparation of Active Ester A: Formamido thiazole acetic acid is reacted with a base and dithio-bisbenzothiazole in an organic solvent in the presence of a catalyst like triethyl phosphate to form the active ester.[3]

  • N-acylation: 7-ACMT is dissolved in an alkaline solution of an organic solvent, and the active ester A is added to carry out the N-acylation reaction.[3]

  • Hydrolysis and Crystallization: After the reaction, an aqueous solution is added, and the aqueous layer is separated. Hydrochloric acid is then added for hydrolysis, followed by the dropwise addition of a hydrophilic solvent to crystallize cefotiam hydrochloride.[3]

This method is reported to have mild reaction conditions and does not require strict anhydrous and anaerobic conditions, making it suitable for industrial production.[3]

Conclusion

The synthesis of this compound is a well-established process in medicinal chemistry. The ATC method remains a prominent route, offering high yields and purity. The active ester method provides a viable alternative with milder reaction conditions. Understanding these synthetic pathways, including the detailed experimental protocols and quantitative data, is essential for researchers and professionals involved in the development and manufacturing of cephalosporin antibiotics. Further research into more efficient and greener synthetic routes continues to be an area of interest in the pharmaceutical industry.

References

Cefotiam Dihydrochloride Hydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Cefotiam dihydrochloride hydrate. The information is curated to support research, scientific analysis, and drug development activities.

Chemical and Physical Properties

This compound is a second-generation cephalosporin antibiotic.[1] It presents as a white to tan powder and is known for its broad-spectrum activity against a variety of bacterial infections.[2][3][4][5] The compound's efficacy is rooted in its specific chemical structure and resulting physicochemical characteristics.

General and Structural Information
PropertyValueSource(s)
Chemical Name (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;dihydrochloride[6]
CAS Number 66309-69-1[2]
Molecular Formula C₁₈H₂₃N₉O₄S₃ · 2HCl · xH₂O[3]
Molecular Weight 598.56 g/mol (anhydrous basis)[2][3]
Appearance White to tan powder[3][4][5]

Chemical Structure of Cefotiam

Cefotiam Cefotiam PBPs Penicillin-Binding Proteins (PBPs) Cefotiam->PBPs Binds to Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) Cefotiam->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for WeakWall Weakened Cell Wall CellWall->WeakWall Disruption leads to Lysis Cell Lysis and Bacterial Death WeakWall->Lysis Results in Start Start Prep Sample Preparation (Grind and Dry) Start->Prep Load Load Capillary Tube Prep->Load Setup Place in Melting Point Apparatus Load->Setup Heat Heat at Controlled Rate Setup->Heat Observe Observe Phase Transition Heat->Observe Record Record Onset and Clear Point Temperatures Observe->Record End End Record->End

References

Navigating the Solubility Landscape of Cefotiam Dihydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the solubility profile of Cefotiam Dihydrochloride Hydrate, a second-generation cephalosporin antibiotic. Aimed at researchers, scientists, and drug development professionals, this document compiles available quantitative solubility data, details experimental protocols for solubility determination, and visualizes the compound's mechanism of action.

Executive Summary

This compound is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its efficacy and formulation development are intrinsically linked to its solubility characteristics. This guide summarizes the known solubility of this compound in various solvents, provides detailed methodologies for its determination, and offers a visual representation of its antibacterial action.

Solubility Profile

The solubility of this compound has been documented in aqueous and some organic solvents. The available quantitative data is summarized in Table 1. It is noteworthy that comprehensive solubility data in a wide array of organic solvents is not extensively available in public literature.

Table 1: Quantitative Solubility of this compound

Solvent SystemSolubilityRemarks
WaterFreely soluble[1]-
Water≥ 22 M[2]-
Water> 5 mg/mL[2]-
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL[2]-
Dimethyl Sulfoxide (DMSO)10 mg/mL[3]-
Dimethylformamide (DMF)5 mg/mL[3]-
PBS (pH 7.2)10 mg/mL[3]-
10% DMSO / 90% Corn Oil≥ 2.5 mg/mLClear solution[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mLClear solution[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for pre-formulation studies and drug development. The following sections detail the methodologies commonly employed for assessing the solubility of cephalosporins like this compound.

Shake-Flask Method

The shake-flask method is a well-established technique for determining thermodynamic solubility.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not interact with the compound) to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

An experimental workflow for the shake-flask method is illustrated below:

G cluster_0 Shake-Flask Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B 24-72 hours C Separate solid and liquid phases (centrifugation/filtration) B->C D Analyze supernatant for drug concentration (HPLC/UV-Vis) C->D E Calculate Solubility D->E

Shake-Flask Method Workflow
Analytical Methods for Quantification

HPLC is a precise and accurate method for quantifying this compound in solution.

Exemplary HPLC Conditions:

  • Column: Kromasil reversed-phase C18 (4.6 × 250 mm, 5 µm)[5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 7.2) and an organic modifier (e.g., acetonitrile).[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV absorbance at 254 nm.[5]

  • Injection Volume: 20 µL[5]

  • Column Temperature: 40°C[5]

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the filtered supernatant from the shake-flask experiment into the HPLC system.

  • Concentration Determination: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis spectrophotometry offers a simpler and faster, though potentially less specific, method for quantification.

Protocol:

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound in the chosen solvent to determine the λmax.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations.

  • Calibration Curve: Measure the absorbance of the standard solutions at the λmax and create a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment as necessary to fall within the linear range of the calibration curve and measure its absorbance.

  • Concentration Determination: Calculate the concentration of the sample using the calibration curve.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process is initiated by the binding of the β-lactam ring of cefotiam to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and death.

The signaling pathway for this mechanism is depicted below:

G cluster_1 This compound Mechanism of Action Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Disrupts Lysis Cell Lysis and Death CellWall->Lysis Leads to

Mechanism of Action Pathway

Conclusion

This technical guide provides a consolidated overview of the solubility profile of this compound based on currently available data. While soluble in water and some polar organic solvents, a comprehensive characterization across a wider range of solvents is needed. The detailed experimental protocols provided herein offer a framework for researchers to conduct further solubility studies, which are essential for the continued development and optimization of formulations containing this important antibiotic.

References

Cefotiam Dihydrochloride Hydrate: An In-Depth Technical Guide to its Activity Spectrum Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of cefotiam dihydrochloride hydrate against a range of clinically relevant Gram-negative bacteria. Cefotiam is a second-generation cephalosporin antibiotic that exhibits a broad spectrum of activity by inhibiting bacterial cell wall synthesis. This document summarizes key quantitative data on its efficacy, details the experimental protocols for susceptibility testing, and illustrates the underlying mechanism of action.

In Vitro Activity of Cefotiam Against Gram-negative Bacteria

The in vitro potency of cefotiam has been evaluated against a variety of Gram-negative pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing an indication of the concentrations required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of tested isolates.

Table 1: In Vitro Activity of Cefotiam against Enterobacteriaceae

Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli1000.12 - 1280.54[1]
Klebsiella pneumoniae500.12 - 1280.58[1]
Proteus mirabilis500.12 - 320.54[1]
Proteus (indole-positive)250.25 - 64232[1]
Enterobacter cloacae500.5 - >1288128[1]
Serratia marcescens502 - >12832>128[1]
Citrobacter freundii250.5 - 128464[1]

Table 2: In Vitro Activity of Cefotiam against other clinically relevant Gram-negative Bacteria

Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Haemophilus influenzae500.06 - 20.251[1]
Neisseria gonorrhoeae500.015 - 0.50.060.25[1]
Pseudomonas aeruginosa50>128>128>128[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is crucial for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide were primarily generated using standardized agar dilution and broth microdilution methods.

Agar Dilution Method

The agar dilution method is a reference standard for susceptibility testing.[2]

  • Preparation of Antibiotic Plates: A series of agar plates containing serial twofold dilutions of this compound are prepared. Molten Mueller-Hinton agar is typically used and cooled to 45-50°C before the antibiotic is added.[3] The plates are then allowed to solidify.

  • Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Several colonies are then used to prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.[3]

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator. A growth control plate without any antibiotic is also inoculated.

  • Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of cefotiam that completely inhibits visible growth of the organism.[3]

Broth Microdilution Method

The broth microdilution method is another widely accepted technique for determining MICs.[4]

  • Preparation of Microtiter Plates: 96-well microtiter plates are prepared with serial twofold dilutions of cefotiam in a suitable broth medium, such as Mueller-Hinton broth.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the agar dilution method. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: The standardized inoculum is added to each well of the microtiter plate. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is determined as the lowest concentration of cefotiam that shows no visible turbidity (growth) in the well.

Mechanism of Action

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell.

The primary molecular targets of cefotiam are the Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall. By binding to and inactivating these PBPs, cefotiam blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis. Cefotiam has demonstrated resistance to some β-lactamases produced by Gram-negative bacteria.[5]

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_results Results start Bacterial Isolate inoculum Standardized Inoculum (0.5 McFarland) start->inoculum inoculation Inoculation of Plates/Wells inoculum->inoculation antibiotic Serial Dilutions of Cefotiam antibiotic->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation reading Visual Inspection for Growth incubation->reading mic_determination Determine MIC reading->mic_determination

Workflow for MIC Determination

Cefotiam_Mechanism_of_Action Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cefotiam->PBP Binds to and inactivates Cross_linking Peptidoglycan Cross-linking PBP->Cross_linking Catalyzes PBP->Cross_linking Inhibition Peptidoglycan_synthesis Peptidoglycan Synthesis Peptidoglycan_synthesis->Cross_linking Cell_wall Stable Bacterial Cell Wall Cross_linking->Cell_wall Weak_cell_wall Weakened Cell Wall Cross_linking->Weak_cell_wall Cell_lysis Cell Lysis and Death Weak_cell_wall->Cell_lysis

Mechanism of Action of Cefotiam

References

Cefotiam Dihydrochloride Hydrate (CAS 66309-69-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Cefotiam dihydrochloride hydrate, a parenteral second-generation cephalosporin antibiotic. This document details its mechanism of action, in vitro and in vivo research applications, and summarizes key experimental data and protocols to support laboratory investigations and drug development efforts.

Core Concepts: Mechanism of Action and Antibacterial Spectrum

Cefotiam is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[1][2][3] Like other cephalosporins, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for cross-linking the peptidoglycan chains that provide structural integrity to the bacterial cell wall.[4][5] This disruption leads to cell lysis and death.[6]

Cefotiam exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] It is notably effective against Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[7] However, it is not active against Pseudomonas aeruginosa and enterococci.[3]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Caption: Cefotiam inhibits the final transpeptidation step of peptidoglycan synthesis by binding to PBPs.

In Vitro Research Applications

Cefotiam is widely used in in vitro studies to determine its antibacterial potency against various clinical isolates and for antibiotic resistance research. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Data Presentation: In Vitro Susceptibility of Various Pathogens to Cefotiam
Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus-0.25 - 32--[6]
Escherichia coli--0.20.8[7]
Klebsiella pneumoniae--0.20.8[7]
Proteus mirabilis11.56--[8]
Bacteroides fragilis-64 - >128--[6]
Clostridium difficile->128--[6]
Experimental Protocols: Antimicrobial Susceptibility Testing

Workflow for Minimum Inhibitory Concentration (MIC) Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) C Inoculate microtiter plate wells containing Cefotiam dilutions with bacterial suspension A->C B Prepare serial two-fold dilutions of Cefotiam in broth media B->C D Incubate plates (e.g., 35°C for 16-20 hours) C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefotiam.

Broth Microdilution Method (as per CLSI guidelines):

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3][9]

  • Cefotiam Dilution: Prepare serial two-fold dilutions of this compound in the broth within a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the specific organism being tested.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • MIC Determination: The MIC is the lowest concentration of Cefotiam that completely inhibits visible growth of the organism.[10]

  • Quality Control: Concurrently test quality control strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923. For a 30-µg Cefotiam disk, the zone of inhibition for these strains should be 27-33 mm.[11][12]

Disk Diffusion Method (Kirby-Bauer):

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism as described for the broth microdilution method.

  • Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply a 30-µg Cefotiam disk to the surface of the agar.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

  • Interpretation: Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (e.g., susceptible: ≥18 mm; resistant: ≤14 mm).[11][12]

In Vivo Research Applications

In vivo animal models are crucial for evaluating the efficacy of Cefotiam in a physiological setting. Key research areas include the treatment of respiratory and urinary tract infections, and surgical prophylaxis.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

Efficacy in a Murine Pneumonia Model:

Treatment GroupDosage RegimenOutcomeReference
CefotiamVarious schedulesApproximately 8 times more active than cefazolin[13]
CefazolinVarious schedules-[13]

Efficacy in a Murine Urinary Tract Infection Model:

Treatment GroupDosage RegimenOutcomeReference
Cefotiam100 mg/kg, subcutaneously, twice daily for 5 daysSterilized urine within 3 days; marked reduction or eradication of bacteria in bladder and kidneys.[8]
Cefazolin>800 mg/kg required for equivalent results-[8]

Human Pharmacokinetic Parameters:

ParameterValueRoute of AdministrationReference
Elimination Half-life~1 hourIntravenous/Intramuscular[14]
Protein Binding~40%-[14]
Urinary Excretion (12h)50-70% of dose (unchanged)Intravenous/Intramuscular[14]
Experimental Protocols: Animal Models of Infection

Murine Model of Pneumonia:

  • Infection Induction: Mice are infected with a standardized inoculum of a relevant pathogen, such as Klebsiella pneumoniae, via intranasal or intratracheal administration to establish a lower respiratory tract infection.[13]

  • Treatment: Cefotiam is administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a specified time post-infection (e.g., 3, 18, or 30 hours).[13]

  • Efficacy Assessment: Efficacy is determined by monitoring survival rates, and by quantifying the bacterial load in the lungs and other tissues at the end of the treatment period.[13]

Murine Model of Urinary Tract Infection:

  • Infection Induction: A urinary tract infection is established in mice, typically by transurethral inoculation of a uropathogenic strain, such as Proteus mirabilis.[8]

  • Treatment: Cefotiam is administered subcutaneously at various doses (e.g., twice daily for 5 days), starting a few days post-infection.[8]

  • Efficacy Assessment: Treatment efficacy is evaluated by quantifying the bacterial counts in the urine, bladder, and kidneys at the end of the treatment period.[8]

Clinical Research Applications

Cefotiam has been investigated in numerous clinical trials for the treatment of various bacterial infections and for surgical prophylaxis.

Data Presentation: Clinical Efficacy

Treatment of Urinary Tract Infections:

StudyComparatorCefotiam DosageOutcomeReference
Tselentis et al. (1983)Cephalothin1 g twice daily, parenterallySignificantly shorter time to bacteriuria disappearance compared to cephalothin. Only 1/19 patients failed to respond.[15]
Anonymous (1982)Monotherapy1-2 g daily in two injections, IMCures in 15/17 cystitis, 6/9 pyelonephritis, and 4/4 prostatitis cases.[16]

Treatment of Lower Respiratory Tract Infections:

StudyPathogens IsolatedCefotiam DosageOutcomeReference
Anonymous (1985)S. pneumoniae, K. pneumoniae, H. influenzae-Satisfactory response in 90% of 29 patients.[17]

Surgical Prophylaxis:

StudySurgical ProcedureCefotiam DosageOutcomeReference
Geroulanos & Busing (1990)Neurosurgery (trepanations)2 g single dose, IVSignificantly reduced postoperative deep wound infections (3.1% vs. 9.0% in control).[18]
Experimental Protocols: Clinical Trial Design Considerations

General Workflow for a Clinical Trial Evaluating Cefotiam for Uncomplicated Urinary Tract Infections (uUTI)

G cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis A Screening of patients with symptoms of uUTI B Informed Consent and Baseline Assessment (Urine culture, symptoms) A->B C Randomization to Cefotiam or Comparator arm B->C D Administration of study drug (e.g., Cefotiam 1g BID) C->D E Monitoring for Adverse Events D->E F Test-of-Cure Visit (Repeat urine culture, symptom assessment) D->F G Data Analysis: Compare clinical and microbiological cure rates F->G

Caption: A simplified workflow for a clinical trial of Cefotiam in uncomplicated urinary tract infections.

Key Components of a Clinical Trial Protocol for uUTI:

  • Patient Population: Adult females with symptoms of uncomplicated urinary tract infection.

  • Inclusion Criteria: Confirmed bacteriuria with a susceptible pathogen, and characteristic symptoms (e.g., dysuria, frequency, urgency).

  • Exclusion Criteria: Complicated UTI, known resistance to the study drug, pregnancy, severe renal impairment.

  • Intervention: Cefotiam administered at a specified dose and duration (e.g., 1g intravenously or intramuscularly twice daily for 7-10 days).

  • Comparator: A standard-of-care antibiotic for uUTI.

  • Primary Endpoints:

    • Microbiological Eradication: Absence of the baseline pathogen in the urine at the test-of-cure visit.

    • Clinical Cure: Resolution of baseline signs and symptoms of UTI.

  • Secondary Endpoints: Incidence of adverse events, time to symptom resolution, recurrence rates.

  • Assessments: Urine cultures, symptom diaries, and safety laboratory tests at baseline, end of treatment, and follow-up visits.

This technical guide provides a foundational understanding of the research applications of this compound. For more detailed information, researchers are encouraged to consult the cited literature.

References

Cefotiam Dihydrochloride Hydrate: A Technical Guide for Antibiotic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefotiam dihydrochloride hydrate, a second-generation cephalosporin, for its application in antibiotic development research. This document collates critical data on its antimicrobial activity, pharmacokinetic properties, and underlying mechanisms of action and resistance. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development efforts.

Antimicrobial Activity of Cefotiam

Cefotiam exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to inhibit bacterial cell wall synthesis.[1]

In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefotiam against a range of clinically relevant bacterial isolates. These values have been compiled from various studies to provide a comprehensive overview of its in vitro potency.

Table 1: In Vitro Activity of Cefotiam against Gram-Positive Bacteria

Bacterial SpeciesNumber of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)Various0.5 - 1.01.0 - 2.0
Streptococcus pneumoniae (Penicillin-Susceptible)Various≤0.06 - 0.50.5 - 1.0
Streptococcus pyogenesVarious≤0.06≤0.06

Table 2: In Vitro Activity of Cefotiam against Gram-Negative Bacteria

Bacterial SpeciesNumber of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliVarious0.25 - 1.02.0 - 8.0
Klebsiella pneumoniaeVarious0.25 - 0.51.0 - 4.0
Proteus mirabilisVarious1.0 - 4.08.0 - 32.0
Haemophilus influenzaeVarious≤0.06 - 0.120.12 - 0.25
Enterobacter cloacaeVarious2.0 - 8.0>32.0

Pharmacokinetics of Cefotiam

Understanding the pharmacokinetic profile of Cefotiam is crucial for designing effective dosing regimens. The following table summarizes key pharmacokinetic parameters in healthy adult subjects.

Table 3: Pharmacokinetic Parameters of Cefotiam in Healthy Adults

ParameterIntravenous Administration (1g)Intramuscular Administration (1g)
Cₘₐₓ (µg/mL) ~70-100~15-20
Tₘₐₓ (h) End of infusion0.5 - 1.0
t₁/₂ (h) ~1.0~1.0 - 1.3
Protein Binding (%) ~40~40
Urinary Excretion (% of dose) 60-8050-70

Data compiled from multiple sources.[2][3][4][5][6]

Mechanism of Action and Resistance

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7] The primary targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7] By binding to and inactivating these proteins, Cefotiam disrupts the integrity of the cell wall, leading to cell lysis and death.[7]

Mechanism_of_Action cluster_bacterium Bacterial Cell Cefotiam Cefotiam OuterMembrane Outer Membrane (Gram-negative) Cefotiam->OuterMembrane Penetration PeriplasmicSpace Periplasmic Space OuterMembrane->PeriplasmicSpace PBP Penicillin-Binding Proteins (PBPs) PeriplasmicSpace->PBP Binding & Inactivation CellWall Cell Wall Synthesis (Cross-linking) PBP->CellWall Lysis Cell Lysis PBP->Lysis Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall

Mechanism of Action of Cefotiam.
Mechanisms of Resistance

Bacterial resistance to Cefotiam can arise through several mechanisms, with the production of β-lactamase enzymes being the most significant.[8][9] These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[9] Alterations in the structure of PBPs can also reduce the binding affinity of Cefotiam, leading to decreased susceptibility.[10][11]

Resistance_Mechanisms cluster_bacterium Resistant Bacterium Cefotiam Cefotiam BetaLactamase β-Lactamase Enzymes Cefotiam->BetaLactamase Hydrolysis AlteredPBP Altered PBPs Cefotiam->AlteredPBP Attempted Binding EffluxPump Efflux Pump Cefotiam->EffluxPump InactiveCefotiam Inactive Cefotiam BetaLactamase->InactiveCefotiam ReducedBinding Reduced Binding AlteredPBP->ReducedBinding Expulsion Cefotiam Expulsion EffluxPump->Expulsion

Primary Mechanisms of Bacterial Resistance to Cefotiam.

Experimental Protocols

Antimicrobial Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[12][13][14]

  • Preparation of Cefotiam Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: Perform serial twofold dilutions of the Cefotiam stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve final concentrations ranging from 128 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of Cefotiam that completely inhibits visible bacterial growth.

MIC_Determination_Workflow start Start prep_stock Prepare Cefotiam Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a parenteral, third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[1] Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of cefotiam against clinical isolates and for surveillance of resistance trends. These application notes provide detailed protocols for the disk diffusion method, broth microdilution, and agar dilution techniques for determining the in vitro susceptibility of bacteria to cefotiam dihydrochloride hydrate.

Quantitative Data Summary

The following tables summarize the available interpretive criteria and quality control (QC) parameters for cefotiam susceptibility testing. It is important to note that while historical data for disk diffusion is available, current MIC breakpoints from major international standards committees (CLSI, EUCAST) are not readily found in recent publications.

Table 1: Disk Diffusion Interpretive Criteria for Cefotiam (30 µg disk)

CategoryZone Diameter (mm)
Susceptible (S)≥ 18
Intermediate (I)15 - 17
Resistant (R)≤ 14

Source: Data from historical publications.

Table 2: Quality Control Parameters for Cefotiam Disk Diffusion (30 µg disk)

Quality Control StrainAcceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™27 - 33
Staphylococcus aureus ATCC® 25923™27 - 33

Source: Data from historical publications.

Table 3: Reported Minimum Inhibitory Concentration (MIC) Values for Cefotiam against Selected Bacteria

Bacterial SpeciesReported MIC Range (µg/mL)
Staphylococcus aureus0.25 - 32
Streptococcus pyogenes0.2 - 0.8
Streptococcus pneumoniae0.06 - 4
Escherichia coli0.2 - 0.8
Klebsiella pneumoniae0.2 - 0.8
Proteus mirabilis0.2 - 0.8
Bacteroides fragilis16 - >128
Clostridioides difficile>128

Note: This table presents a compilation of MIC values from various sources and is for informational purposes only.[1][2][3] Formal MIC interpretive breakpoints from CLSI or EUCAST are not currently established in readily available recent documents.

Experimental Protocols

I. Disk Diffusion Method

The disk diffusion method is a widely used technique for routine susceptibility testing.

Materials:

  • This compound 30 µg disks

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Tryptic soy broth (TSB) or equivalent

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Bacterial isolates and QC strains (E. coli ATCC® 25922™, S. aureus ATCC® 25923™)

  • Incubator at 35°C ± 2°C

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in TSB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Cefotiam Disk:

    • Aseptically place a 30 µg cefotiam disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

    • If multiple disks are used on the same plate, ensure they are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • Interpret the results based on the criteria in Table 1.

    • Concurrently test QC strains; the zone diameters should be within the ranges specified in Table 2.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Prepare 0.5 McFarland Inoculum Plate_Inoculation Inoculate MHA Plate Inoculum_Prep->Plate_Inoculation Streak Disk_Application Apply 30 µg Cefotiam Disk Plate_Inoculation->Disk_Application Place disk Incubation Incubate at 35°C for 16-20 hours Disk_Application->Incubation Measure_Zone Measure Zone of Inhibition Incubation->Measure_Zone Interpret_Results Interpret using Breakpoints (Table 1) Measure_Zone->Interpret_Results

Caption: Workflow for Cefotiam Disk Diffusion Susceptibility Testing.
II. Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of cefotiam in a liquid medium. The following is a general protocol based on CLSI guidelines.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates and appropriate QC strains

  • 0.5 McFarland turbidity standard

  • Sterile diluents and multichannel pipettes

  • Incubator at 35°C ± 2°C

  • Plate reader or manual reading mirror

Protocol:

  • Preparation of Cefotiam Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water). The concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the cefotiam stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL). The final volume in each well should be 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add the standardized inoculum to each well (except the sterility control well).

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of cefotiam that completely inhibits visible bacterial growth.

    • Note: As of late 2025, there are no readily available, current CLSI or EUCAST MIC breakpoints specifically for cefotiam. Results should be reported as the MIC value. The data in Table 3 can be used for reference.

Broth_Microdilution_Workflow cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome Prepare_Antibiotic Prepare Cefotiam Dilutions in Microtiter Plate Inoculate_Plate Inoculate Plate with Bacteria Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_Plate->Read_MIC Agar_Dilution_Signaling_Pathway Start Prepare Cefotiam-Infused Agar Plates (Serial Dilutions) Spotting Spot Inoculum onto Plates Start->Spotting Inoculum Prepare Standardized Bacterial Inoculum (10⁴ CFU/spot) Inoculum->Spotting Incubation Incubate at 35°C for 16-20 hours Spotting->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC_Determination Determine MIC (Lowest concentration inhibiting growth) Observation->MIC_Determination

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam dihydrochloride hydrate is a parenteral, third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[2][6][7][8] Specifically, Cefotiam targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final cross-linking step of peptidoglycan production.[6][9] This disruption of the cell wall integrity leads to cell lysis and death.[6][8] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12] The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

Data Presentation

This compound MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.

Bacterial StrainMIC Range (µg/mL)Reference
Proteus mirabilis IFO 38491.56[1]
Staphylococcus aureus (27 strains)0.5 - 1[1]
Staphylococcus albus (8 strains)0.25 - 0.5[1]
Bacteroides fragilis64 - >128[6]
Clostridium difficile>128[6]
Staphylococcus aureus (general)0.25 - 32[6]

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.[12][16]

1. Materials

  • This compound (freely soluble in water)[6]

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

2. Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1024 µg/mL).

  • Ensure complete dissolution. The solution should be freshly prepared on the day of the experiment.

3. Preparation of Bacterial Inoculum

  • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

  • Inoculate the colonies into a tube containing sterile broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35-37°C until it reaches the logarithmic growth phase, typically indicated by turbidity matching a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in sterile saline to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

4. Serial Dilution in Microtiter Plate

  • Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate, except for the first column.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing, and repeating this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. This will create a range of decreasing concentrations of the antibiotic.

  • The eleventh well in each row should contain no antibiotic and serve as the growth control.

  • The twelfth well should contain only sterile medium and serve as the sterility control.

5. Inoculation of the Microtiter Plate

  • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control wells), resulting in a final volume of 100 µL in each well and the desired final bacterial concentration of 5 x 10⁵ CFU/mL.

6. Incubation

  • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

7. Interpretation of Results

  • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Mechanism of Action of Cefotiam

G Mechanism of Action of Cefotiam Cefotiam This compound PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cefotiam->PBP Binds to Crosslinking Peptidoglycan Cross-linking Cefotiam->Crosslinking Inhibits PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Final step in Lysis Cell Lysis and Death Crosslinking->Lysis Inhibition leads to CellWall->Lysis Disruption of synthesis leads to

Caption: Cefotiam inhibits bacterial cell wall synthesis.

Experimental Workflow for Broth Microdilution MIC Assay

G Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Cefotiam Stock Solution SerialDilution Perform 2-fold Serial Dilution of Cefotiam in 96-well plate Stock->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) InoculatePlate Inoculate Plate with Bacterial Suspension Inoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate at 35-37°C for 16-20 hours InoculatePlate->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC Result MIC Value Determined ReadMIC->Result

References

Application Note and Protocol: Quantification of Cefotiam Dihydrochloride Hydrate in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefotiam dihydrochloride hydrate in biological matrices such as plasma and urine.

Introduction

Cefotiam is a second-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Accurate quantification of Cefotiam in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies during drug development. This application note describes a robust and validated reversed-phase HPLC (RP-HPLC) method for this purpose.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (drug-free)

  • Human urine (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2][5]
Mobile Phase Isocratic elution with a mixture of 0.1 M ammonium acetate buffer and acetonitrile (95:5, v/v), with the pH adjusted to 5.6.[5] An alternative mobile phase is 0.05 M phosphate buffer (pH 7.7) and acetonitrile (88:12, v/v).[6]
Flow Rate 0.8 mL/min[5]
Column Temperature 30°C[5]
Detection Wavelength 254 nm[1][2] or 250 nm[5]
Injection Volume 20 µL
Sample Preparation

The selection of a sample preparation method is critical and depends on the biological matrix and the required sensitivity.[7]

Protein precipitation is a straightforward method for preparing plasma samples.[7][8]

  • To 200 µL of plasma, add 400 µL of acetonitrile to precipitate the proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant for injection into the HPLC system.

For higher sensitivity and selectivity, solid-phase extraction is recommended.[7][8]

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the plasma or urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute the Cefotiam with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

Preparation of Standard and Quality Control Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.[5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Cefotiam into drug-free plasma or urine.

Method Validation

The analytical method was validated according to ICH guidelines, assessing linearity, accuracy, precision, and sensitivity.

Linearity

The linearity of the method was evaluated by analyzing the standard solutions at different concentrations.

Concentration Range (µg/mL)Correlation Coefficient (r²)
0.5 - 50> 0.999[5]
Accuracy and Precision

The accuracy and precision were determined by analyzing the QC samples on the same day (intra-day) and on different days (inter-day).

QC Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low< 2.0[5]< 2.0[5]97-102[10]
Medium< 2.0[5]< 2.0[5]97-102[10]
High< 2.0[5]< 2.0[5]97-102[10]
Sensitivity

The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

ParameterValue (µg/mL)
LOD 0.018 - 0.03[5]
LOQ 0.056 - 0.09[5]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this application note.

cluster_0 Sample Preparation Workflow sample Biological Sample (Plasma/Urine) add_solvent Add Acetonitrile (Protein Precipitation) sample->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection

Caption: Protein Precipitation Workflow for Plasma Samples.

cluster_1 Solid-Phase Extraction Workflow condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Cefotiam wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection

Caption: Solid-Phase Extraction (SPE) Workflow.

cluster_2 HPLC Analysis Workflow injection Sample Injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Peak Area) data_acquisition->quantification

Caption: HPLC Analysis Workflow.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in biological samples. The method is suitable for a variety of applications in clinical and pharmaceutical research. The provided protocols for sample preparation and analysis, along with the validation data, demonstrate the robustness and reliability of this approach.

References

Application Notes and Protocols for Cell-based Assays Using Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam dihydrochloride hydrate is a second-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[2][3] Cefotiam effectively binds to penicillin-binding proteins (PBPs), which are crucial enzymes in the final stages of peptidoglycan synthesis.[4][5] This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[4][5] These application notes provide detailed protocols for determining the in vitro antibacterial activity of this compound using cell-based assays, along with its mechanism of action.

Mechanism of Action

Cefotiam, a β-lactam antibiotic, targets and inhibits the transpeptidase activity of penicillin-binding proteins (PBPs) located in the bacterial cell membrane. PBPs are essential for the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic pressure. By binding to the active site of PBPs, Cefotiam blocks the formation of these cross-links. This disruption in cell wall synthesis leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_precursor Peptidoglycan Precursor Lipid_II->Peptidoglycan_precursor Transglycosylase Nascent_peptidoglycan Nascent Peptidoglycan Peptidoglycan_precursor->Nascent_peptidoglycan Transglycosylase Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Mature Cell Wall) Nascent_peptidoglycan->Cross_linked_peptidoglycan Transpeptidase (PBP activity) PBPs Penicillin-Binding Proteins (PBPs) Cefotiam Cefotiam Cefotiam->PBPs Inhibition

Caption: Mechanism of action of Cefotiam.

Quantitative Data Summary

The antibacterial activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus(27 strains)0.5 - 1[6]
Staphylococcus albus(8 strains)0.25 - 0.5[6]
Haemolytic streptococci(29 strains)0.06 - 4[6]
Pneumococci(9 strains)0.06 - 4[6]
Streptococcus viridans(6 strains)0.06 - 4[6]
Proteus mirabilisIFO 38491.56[6]
Staphylococcus aureus-MIC50: 0.26[7]
Pseudomonas aeruginosa-MIC50: 1[7]
Escherichia coli-MIC50: 0.06[7]
Haemophilus influenzae-MIC50: 0.01[7]

Experimental Protocols

A widely accepted method for determining the MIC of an antibiotic is the broth microdilution assay. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Broth Microdilution Assay Protocol

1. Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

2. Preparation of Cefotiam Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water or DMSO) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.

3. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done by visual comparison or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).

  • Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Assay Procedure:

  • Prepare serial twofold dilutions of the Cefotiam stock solution in MHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final Cefotiam concentrations.

  • Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).

  • Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, examine the microtiter plate for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of Cefotiam that completely inhibits visible growth of the bacteria.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Cefotiam Stock Solution C Serial Dilution of Cefotiam in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read plate for Bacterial Growth (Turbidity) E->F G Determine MIC F->G

Caption: Experimental workflow for broth microdilution assay.

References

Application Notes and Protocols: Cefotiam Dihydrochloride Hydrate for Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam dihydrochloride hydrate is a parenteral third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. As with other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This property makes Cefotiam a valuable tool for studying the intricate mechanisms by which bacteria develop resistance to this critical class of antibiotics. These application notes provide an overview of Cefotiam's mechanism of action, common bacterial resistance strategies, and detailed protocols for investigating these phenomena in a laboratory setting.

Mechanism of Action

Cefotiam exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The primary target of Cefotiam is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains to form a stable cell wall. By binding to the active site of PBPs, Cefotiam effectively inhibits their enzymatic activity. This disruption leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. Cefotiam is noted for its ability to penetrate the outer membrane of Gram-negative bacteria and its stability against some β-lactamases, enzymes that can inactivate β-lactam antibiotics.

G Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to & Inhibits CellWall Peptidoglycan Synthesis PBP->CellWall Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to

Figure 1: Mechanism of action of Cefotiam.

Mechanisms of Bacterial Resistance

Bacterial resistance to cephalosporins like Cefotiam is a significant clinical concern and a critical area of research. Resistance can emerge through various mechanisms, primarily:

  • Enzymatic Degradation: The production of β-lactamase enzymes is a primary mechanism of resistance. These enzymes hydrolyze the β-lactam ring, the core structural component of Cefotiam, rendering the antibiotic inactive.

  • Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of Cefotiam. These modifications, often resulting from point mutations in the genes encoding PBPs, prevent the antibiotic from effectively inhibiting cell wall synthesis.

  • Reduced Permeability and Efflux: Gram-negative bacteria can limit the intracellular concentration of Cefotiam by reducing the permeability of their outer membrane, often through modifications of porin channels. Additionally, bacteria can actively transport the antibiotic out of the cell using efflux pumps.

G cluster_mechanisms Resistance Mechanisms cluster_outcomes Consequences Cefotiam Cefotiam BetaLactamase β-Lactamase Production Cefotiam->BetaLactamase PBP_Mod PBP Modification Cefotiam->PBP_Mod Efflux Efflux Pumps & Reduced Permeability Cefotiam->Efflux Degradation Cefotiam Inactivation BetaLactamase->Degradation leads to Binding Reduced Binding to Target PBP_Mod->Binding leads to Concentration Low Intracellular Concentration Efflux->Concentration leads to Survival Bacterial Survival Degradation->Survival Binding->Survival Concentration->Survival

Figure 2: Key mechanisms of bacterial resistance to Cefotiam.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of Cefotiam that inhibits the visible growth of a bacterium.

Materials:

  • This compound stock solution (prepare fresh)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • Pick several colonies of the test bacterium and suspend in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Cefotiam:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add 50 µL of the Cefotiam stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of Cefotiam at which there is no visible growth (turbidity).

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Cefotiam in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 3: Workflow for MIC determination by broth microdilution.

PCR-Based Detection of β-Lactamase Genes

This protocol provides a general framework for detecting the presence of common β-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M) that confer resistance to cephalosporins.

Materials:

  • Bacterial DNA extract

  • Gene-specific primers for target β-lactamase genes

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA ladder

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from an overnight culture of the test bacterium using a commercial kit or standard protocol (e.g., boiling lysis).

  • PCR Amplification:

    • Prepare a PCR reaction mix containing the DNA template, forward and reverse primers for the target gene, and PCR master mix.

    • Run the PCR reaction in a thermocycler using an appropriate program with denaturation, annealing, and extension steps. Cycling conditions will depend on the primers and target gene.

  • Gel Electrophoresis:

    • Load the PCR products onto an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel to separate the DNA fragments by size.

  • Visualization:

    • Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target β-lactamase gene.

Data Presentation

Quantitative data from resistance studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example MIC Data for Cefotiam against E. coli Strains

Bacterial StrainResistance MechanismCefotiam MIC (µg/mL)Interpretation
E. coli ATCC 25922None (Susceptible Control)≤ 8Susceptible
Clinical Isolate 1None Detected4Susceptible
Clinical Isolate 2blaCTX-M Positive> 64Resistant
Clinical Isolate 3PBP alteration32Intermediate

Interpretive criteria based on CLSI/EUCAST guidelines and may vary.

Table 2: Example PCR Results for β-Lactamase Gene Detection

Bacterial StrainblaTEMblaSHVblaCTX-M
E. coli ATCC 25922---
Clinical Isolate 1---
Clinical Isolate 2+-+
K. pneumoniae (Resistant Control)+++

(+) Positive amplification; (-) Negative amplification

In Vivo Efficacy of Cefotiam Dihydrochloride Hydrate in Murine Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam dihydrochloride hydrate is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of Cefotiam in established murine infection models. The provided methodologies are based on published research and aim to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of Cefotiam.

In Vitro Activity

A foundational understanding of the in vitro activity of Cefotiam is crucial for designing relevant in vivo studies. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Cefotiam against key bacterial pathogens.

Table 1: In Vitro Susceptibility of Various Pathogens to Cefotiam

Bacterial SpeciesStrainMIC (µg/mL)
Proteus mirabilisIFO 38491.56[1]
Klebsiella pneumoniaeDT-S0.2
Staphylococcus aureus(27 strains)0.5 - 1[1]

Pharmacokinetics

Table 2: Pharmacokinetic Parameters of Cefotiam in Humans (Intravenous Administration)

DoseCmax (µg/mL)t½ (hours)
1.0 g70.31.3

Note: Researchers should consider conducting a preliminary pharmacokinetic study in their specific mouse strain to determine key parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). This will enable more precise dose selection and scheduling to mimic human exposure profiles.

Murine Infection Models: Protocols and Efficacy Data

This section details the protocols for two established murine infection models that have been successfully used to evaluate the in vivo efficacy of Cefotiam.

Murine Urinary Tract Infection (UTI) Model

This model is suitable for evaluating the efficacy of Cefotiam against uropathogenic bacteria.

A detailed workflow for the murine UTI model is presented below.

UTI_Workflow cluster_acclimatization Acclimatization cluster_infection Infection cluster_treatment Treatment cluster_evaluation Efficacy Evaluation acclimatize House mice for 5-7 days prepare_inoculum Prepare Proteus mirabilis IFO 3849 inoculum (~10^8 CFU/mL) acclimatize->prepare_inoculum infect Induce UTI via transurethral inoculation (0.05 mL per mouse) prepare_inoculum->infect treatment_start Initiate treatment 18 hours post-infection infect->treatment_start treatment_regimen Administer Cefotiam subcutaneously (twice daily for 5 days) treatment_start->treatment_regimen euthanasia Euthanize mice 24 hours after the final dose treatment_regimen->euthanasia sample_collection Collect urine, bladder, and kidneys euthanasia->sample_collection bacterial_quantification Determine bacterial load (CFU/mL or CFU/g) sample_collection->bacterial_quantification

Caption: Experimental workflow for the murine urinary tract infection model.

The following table summarizes the in vivo efficacy of Cefotiam in the murine UTI model against Proteus mirabilis.

Table 3: In Vivo Efficacy of Cefotiam in a Murine UTI Model

Treatment Group (Dose, mg/kg, s.c., b.i.d. for 5 days)Mean Bacterial Count (log10 CFU/g) in BladderMean Bacterial Count (log10 CFU/g) in Kidneys
Untreated Control6.86.5
Cefotiam (50)2.12.0
Cefotiam (100)<2.0<2.0
Cefotiam (200)<2.0<2.0

Finding: Cefotiam demonstrated potent, dose-dependent efficacy in reducing the bacterial load in the bladder and kidneys of infected mice. A dose of 100 mg/kg was sufficient to effectively clear the infection.[1]

Murine Pneumonia Model

This model is designed to assess the efficacy of Cefotiam in treating respiratory tract infections.

The workflow for the murine pneumonia model is outlined in the diagram below.

Pneumonia_Workflow cluster_acclimatization Acclimatization cluster_infection Infection cluster_treatment Treatment cluster_evaluation Efficacy Evaluation acclimatize Acclimatize mice for 1 week prepare_inoculum Prepare Klebsiella pneumoniae DT-S inoculum (~10^5 CFU/mouse) acclimatize->prepare_inoculum infect Induce pneumonia via intranasal instillation under anesthesia prepare_inoculum->infect treatment_start Begin treatment 18 hours post-infection infect->treatment_start treatment_regimen Administer Cefotiam subcutaneously (various dosing schedules) treatment_start->treatment_regimen survival_monitoring Monitor survival for 7 days treatment_regimen->survival_monitoring bacterial_quantification Determine bacterial load in lungs (CFU/g) at specified time points treatment_regimen->bacterial_quantification

Caption: Experimental workflow for the murine pneumonia model.

The therapeutic efficacy of Cefotiam was evaluated based on the survival rate of mice with experimental pneumonia.

Table 4: Therapeutic Efficacy of Cefotiam in a Murine Pneumonia Model

Treatment Group (Total Daily Dose, mg/kg, s.c.)Dosing Regimen7-Day Survival Rate (%)
Untreated Control-0
Cefotiam (50)25 mg/kg, b.i.d.60
Cefotiam (100)50 mg/kg, b.i.d.90
Cefotiam (200)100 mg/kg, b.i.d.100

Finding: Cefotiam significantly improved the survival rate of mice with Klebsiella pneumoniae pneumonia in a dose-dependent manner.

Conclusion

The data presented in these application notes demonstrate the significant in vivo efficacy of this compound in murine models of urinary tract infection and pneumonia. The detailed protocols and efficacy data provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Cefotiam. It is recommended to perform a preliminary pharmacokinetic study in the selected mouse strain to optimize the dosing regimen for future efficacy studies.

References

Preparing Cefotiam Dihydrochloride Hydrate Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a second-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][3] Cefotiam dihydrochloride hydrate is the formulation commonly used in laboratory research for a variety of applications, including antimicrobial susceptibility testing, in vitro studies of bacterial pathogenesis, and as a reference standard in drug discovery and development.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use, ensuring consistency and reliability in experimental outcomes.

Physicochemical Properties and Mechanism of Action

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₈H₂₃N₉O₄S₃ · 2HCl · xH₂O
Molecular Weight 598.55 g/mol (anhydrous basis)[4]
Appearance White to tan powder[4]
Solubility - Water: Freely soluble[1] - DMSO: ≥ 50 mg/mL[5]
Storage of Powder 2-8°C, desiccated[4]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. Specifically, it targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][6][7] Peptidoglycan provides structural integrity to the bacterial cell wall.[8][9][10] By inhibiting the cross-linking of peptidoglycan chains, Cefotiam weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and death.[1][11]

G cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Mechanism of Cefotiam Action Peptidoglycan Precursors Peptidoglycan Precursors Linear Peptidoglycan Chains Linear Peptidoglycan Chains Peptidoglycan Precursors->Linear Peptidoglycan Chains Polymerization Cross-linked Peptidoglycan (Cell Wall) Cross-linked Peptidoglycan (Cell Wall) Linear Peptidoglycan Chains->Cross-linked Peptidoglycan (Cell Wall) Transpeptidation (catalyzed by PBPs) Bacterial Cell Lysis Bacterial Cell Lysis Cross-linked Peptidoglycan (Cell Wall)->Bacterial Cell Lysis Inhibition of Synthesis Leads to Weakened Wall Cefotiam Cefotiam PBPs Penicillin-Binding Proteins (PBPs) Cefotiam->PBPs Binds to and inhibits

Diagram 1: Mechanism of action of Cefotiam.

Preparation of this compound Stock Solutions

The following protocols detail the preparation of stock solutions in aqueous and organic solvents. It is crucial to use high-purity solvents and sterile techniques to avoid contamination.

Materials
  • This compound powder (≥98% purity)

  • Sterile, deionized, and purified water (for aqueous solutions)

  • Dimethyl sulfoxide (DMSO), anhydrous (for organic solutions)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Analytical balance

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile cryovials for aliquoting

Protocol for Aqueous Stock Solution (e.g., 10 mg/mL)

Aqueous solutions are suitable for most cell-based assays and microbiological applications. Due to the potential for hydrolysis, it is recommended to prepare fresh aqueous solutions or store them frozen for a limited time.

Experimental Workflow:

G start Start weigh Weigh Cefotiam powder start->weigh dissolve Dissolve in sterile water weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex filter Sterile filter (0.22 µm) vortex->filter aliquot Aliquot into cryovials filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Diagram 2: Workflow for preparing aqueous stock solution.

Procedure:

  • Calculation: To prepare a 10 mg/mL stock solution, calculate the required mass of this compound powder. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of the powder.

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the desired volume of sterile water (e.g., 10 mL).

  • Mixing: Vortex the solution until the powder is completely dissolved. This compound is freely soluble in water, so this should occur readily.[1]

  • Sterilization: To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube. This is particularly important for cell culture applications.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the antibiotic. Store the aliquots at -20°C or -80°C.

Protocol for DMSO Stock Solution (e.g., 50 mg/mL)

DMSO can be used as a solvent for preparing more concentrated stock solutions. These are often used for high-throughput screening or when a smaller volume of solvent is desired in the final assay.

Procedure:

  • Calculation: Determine the required mass of this compound powder for your desired concentration and volume.

  • Weighing: Accurately weigh the powder in a sterile environment.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder in a sterile conical tube.

  • Mixing: Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into sterile cryovials and store at -20°C or -80°C. DMSO solutions are generally more stable than aqueous solutions when frozen.

Stability and Storage of Stock Solutions

The stability of Cefotiam in solution is a critical factor for ensuring the reproducibility of experiments. As a general guideline, it is always best to use freshly prepared solutions.[12]

Table 2: Recommended Storage and Stability of this compound Stock Solutions

SolventStorage TemperatureRecommended Shelf LifeNotes
Water2-8°CUse within 24 hoursProne to hydrolysis.
Water-20°CUp to 1 monthAvoid repeated freeze-thaw cycles.
Water-80°CUp to 6 monthsPreferred for longer-term storage of aqueous solutions.
DMSO-20°CUp to 6 monthsGenerally more stable than aqueous solutions.
DMSO-80°CUp to 1 yearOptimal for long-term storage.

Note: The stability data presented are based on general recommendations for cephalosporins and available information. For critical applications, it is advisable to perform in-house stability studies.

Application: Minimum Inhibitory Concentration (MIC) Assay

A common application of Cefotiam stock solutions is in determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Experimental Protocol for Broth Microdilution MIC Assay

This protocol is a general guideline and should be adapted based on the specific bacterial species and laboratory standards (e.g., CLSI or EUCAST guidelines).

Experimental Workflow:

G start Start prep_stock Prepare Cefotiam Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions of Cefotiam in Broth prep_stock->serial_dilute inoculate Inoculate with Bacterial Suspension serial_dilute->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Diagram 3: Workflow for a broth microdilution MIC assay.

Procedure:

  • Prepare Cefotiam Dilutions: From your stock solution, prepare a series of twofold dilutions in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. The concentration range should encompass the expected MIC of the test organism.

  • Prepare Bacterial Inoculum: Grow the bacterial strain to be tested to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to a specific cell density.

  • Inoculation: Inoculate each well of the microtiter plate containing the Cefotiam dilutions with the standardized bacterial suspension. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine MIC: The MIC is the lowest concentration of Cefotiam that completely inhibits the visible growth of the bacteria.

Table 3: Example MIC Ranges for Cefotiam Against Selected Bacteria

Bacterial SpeciesTypical MIC Range (µg/mL)
Staphylococcus aureus0.25 - 32
Bacteroides fragilis64 - >128
Clostridium difficile>128

Note: These values are illustrative; actual MICs can vary depending on the specific strain and testing conditions.[1]

Safety Precautions

When handling this compound powder and solutions, it is important to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: Cefotiam Dihydrochloride Hydrate in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cefotiam dihydrochloride hydrate in combination with other antibiotics. The information is intended to guide researchers in designing and conducting in vitro and in vivo studies to evaluate synergistic antimicrobial effects.

Introduction

Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] The bactericidal action of cefotiam results from the inhibition of bacterial cell wall synthesis through its affinity for penicillin-binding proteins (PBPs).[2] To combat antimicrobial resistance and enhance therapeutic efficacy, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria, cefotiam is often investigated in combination with other antimicrobial agents. Combination therapy can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities, potentially broadening the spectrum of activity, preventing the emergence of resistance, and allowing for lower dosages of individual agents.

Synergistic Combinations and In Vitro Efficacy

Several studies have demonstrated the synergistic potential of cefotiam with various classes of antibiotics against a range of pathogens. The checkerboard method is a common in vitro technique used to assess synergy, with the Fractional Inhibitory Concentration (FIC) index being a key parameter for interpretation. An FIC index of ≤ 0.5 is typically indicative of synergy.

Combination with β-Lactams

Synergistic effects have been observed when cefotiam is combined with other β-lactam antibiotics. For instance, in a study against eighteen clinically isolated MRSA strains, combinations of cefotiam with cefmetazole, flomoxef, or imipenem showed synergistic effects against over 70% of the strains, with FIC index values being less than 0.1.[3][4] Another study evaluating combinations against fifty strains of Enterobacteriaceae found that the cefotiam-mecillinam combination exhibited the highest rate of synergistic activity.[5]

Combination with Fosfomycin

The combination of cefotiam with fosfomycin has shown promise, particularly against MRSA. Studies on the combination of another cephalosporin, cefuzonam, with fosfomycin against MRSA have demonstrated enhanced activity. For mixed combinations of cefuzonam and fosfomycin at ratios of 1 to 1 and 1 to 4, the MIC distribution was more sensitive than for either drug alone.[6] In a clinical context, all patients with MRSA urinary tract infections who received a combination of cefuzonam and fosfomycin had the bacteria completely eliminated.[6]

Combination with Aminoglycosides

The combination of cephalosporins with aminoglycosides is a well-established strategy, particularly for serious Gram-negative infections. A study on the interaction of cefotiam with four different aminoglycosides (gentamicin, tobramycin, netilmicin, and amikacin) against 36 strains of Enterobacteriaceae demonstrated a high rate of synergistic combinations: 81% with gentamicin, 76% with amikacin, and 67% with both tobramycin and netilmicin.[7]

Combination with Other Antibiotics

Cefotiam has also been evaluated in combination with other classes of antibiotics. For instance, synergistic effects were observed with vancomycin and enramycin against MRSA strains that did not show synergy with other β-lactam combinations.[3] A study on the combination of cefotiam with minocycline against MRSA suggested that the efficacy of the combination was dependent on the susceptibility of the strain to minocycline.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the in vitro and clinical efficacy of cefotiam combination therapies.

Table 1: In Vitro Synergy of Cefotiam Combinations Against Methicillin-Resistant Staphylococcus aureus (MRSA)

CombinationNumber of StrainsPercentage of Strains Showing SynergyFIC IndexReference(s)
Cefotiam + Cefmetazole18>70%< 0.1[3][4]
Cefotiam + Flomoxef18>70%< 0.1[3][4]
Cefotiam + Imipenem18>70%< 0.1[3][4]
Cefotiam + VancomycinNot specifiedSynergy observedNot specified[3]
Cefotiam + EnramycinNot specifiedSynergy observedNot specified[3]
Fosfomycin + Cefatrizine2744.4%≤ 0.5[9]
Fosfomycin + Cefaclor2744.4%≤ 0.5[9]
Fosfomycin + Cefalexin2740.7%≤ 0.5[9]
Fosfomycin + Minocycline2763.0%≤ 0.5[9]

Table 2: In Vitro Synergy of Cefotiam Combinations Against Enterobacteriaceae

CombinationNumber of StrainsPercentage of Strains Showing SynergyReference(s)
Cefotiam + Mecillinam50Highest rate of synergy among tested β-lactams[5]
Cefotiam + Gentamicin3681%[7]
Cefotiam + Amikacin3676%[7]
Cefotiam + Tobramycin3667%[7]
Cefotiam + Netilmicin3667%[7]

Table 3: Clinical Efficacy of Cefotiam Combination Therapy in Complicated Urinary Tract Infections

Combination TherapyPatient PopulationClinical Efficacy RateBacteriological Eradication RateReference(s)
Cefotiam + Cefsulodin/CefmenoximeChronic complicated urinary tract polymicrobial infections due to Pseudomonas aeruginosa and other bacteria81.3% (Excellent or Moderate)88.4%[3]

Experimental Protocols

Checkerboard Synergy Assay

This protocol outlines the checkerboard method for determining the synergistic activity of cefotiam in combination with another antibiotic.

Materials:

  • This compound powder

  • Second antibiotic powder

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile pipette tips and reservoirs

  • Incubator (35°C)

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of cefotiam and the second antibiotic in a suitable solvent at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, perform serial twofold dilutions of cefotiam along the y-axis (e.g., rows A-G) in MHB.

    • Perform serial twofold dilutions of the second antibiotic along the x-axis (e.g., columns 1-10) in MHB.

    • Row H should contain serial dilutions of cefotiam alone, and column 11 should contain serial dilutions of the second antibiotic alone to determine their individual MICs.

    • Column 12 should serve as a growth control (no antibiotic).

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the inoculum to all wells except for a sterility control well.

  • Incubation: Incubate the microtiter plate at 35°C for 18-24 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 620 nm. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination and the FIC index using the following formulas:

    • FIC of Cefotiam = (MIC of Cefotiam in combination) / (MIC of Cefotiam alone)

    • FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)

    • FIC Index = FIC of Cefotiam + FIC of Second Antibiotic

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

G cluster_workflow Checkerboard Assay Workflow prep_antibiotics Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotics->serial_dilution inoculation Inoculate with Bacterial Suspension serial_dilution->inoculation incubation Incubate at 35°C for 18-24h inoculation->incubation read_mic Determine MICs incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Indifference, Antagonism) calc_fic->interpret

Checkerboard Assay Workflow Diagram.
Time-Kill Curve Assay

This protocol describes the time-kill curve method to assess the bactericidal activity of cefotiam in combination with another antibiotic over time.

Materials:

  • This compound

  • Second antibiotic

  • Tryptic Soy Broth (TSB) or other suitable broth

  • Bacterial culture in logarithmic growth phase

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS for dilutions

  • Colony counter

Procedure:

  • Preparation of Inoculum: Grow the bacterial strain overnight in TSB. Dilute the overnight culture in fresh TSB and incubate until it reaches the logarithmic growth phase (e.g., an OD600 of 0.3-0.5). Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Experimental Setup: Prepare flasks containing TSB with the following conditions:

    • Growth control (no antibiotic)

    • Cefotiam alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

    • Second antibiotic alone (at a clinically relevant concentration)

    • Cefotiam + Second antibiotic in combination

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension. Incubate the flasks at 37°C with shaking.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial tenfold dilutions in sterile saline or PBS. Plate the dilutions onto TSA plates.

  • Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Indifference: A < 2 log10 but > 1 log10 decrease in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the least active single agent.

    • Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.

G cluster_workflow Time-Kill Curve Assay Workflow prep_inoculum Prepare Bacterial Inoculum setup_flasks Set up Flasks with Antibiotic Conditions prep_inoculum->setup_flasks inoculate_incubate Inoculate and Incubate with Shaking setup_flasks->inoculate_incubate sampling Collect Samples at Time Points inoculate_incubate->sampling serial_dilution_plating Serial Dilution and Plating sampling->serial_dilution_plating colony_counting Incubate and Count Colonies serial_dilution_plating->colony_counting plot_analyze Plot log10 CFU/mL vs. Time and Analyze colony_counting->plot_analyze

Time-Kill Curve Assay Workflow Diagram.

Mechanisms of Synergy

The synergistic effects of cefotiam in combination with other antibiotics can be attributed to several mechanisms, often involving complementary actions on the bacterial cell.

Cefotiam and Fosfomycin Synergy against MRSA

The synergy between β-lactams and fosfomycin against MRSA is a well-documented phenomenon. Fosfomycin inhibits an early step in peptidoglycan synthesis by inactivating the enzyme MurA. This can lead to an accumulation of cell wall precursors and potentially alter the expression or accessibility of Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics like cefotiam. One study on the effects of fosfomycin on PBPs in MRSA showed that it increased the expression of PBP2.[10] This suggests that fosfomycin may sensitize MRSA to β-lactams by modulating PBP expression, thereby enhancing the inhibitory effect of cefotiam on cell wall synthesis.

G Fosfomycin Fosfomycin MurA MurA Enzyme Fosfomycin->MurA inhibits Peptidoglycan_precursors Peptidoglycan Precursor Synthesis MurA->Peptidoglycan_precursors catalyzes PBP2_expression Increased Expression of PBP2 Peptidoglycan_precursors->PBP2_expression leads to PBP2 PBP2 PBP2_expression->PBP2 upregulates Cefotiam Cefotiam Cefotiam->PBP2 inhibits Cell_wall_synthesis Cell Wall Synthesis PBP2->Cell_wall_synthesis involved in Cell_death Bacterial Cell Death Cell_wall_synthesis->Cell_death inhibition leads to

Proposed Synergy of Cefotiam and Fosfomycin.
Cefotiam and Aminoglycoside Synergy

The synergistic action of β-lactams and aminoglycosides is often attributed to the increased uptake of the aminoglycoside. β-Lactams, like cefotiam, disrupt the bacterial cell wall, which can increase its permeability. This damage to the cell wall is thought to facilitate the entry of aminoglycosides into the bacterial cell, allowing them to reach their ribosomal target and inhibit protein synthesis more effectively. This combined assault on two critical cellular processes, cell wall synthesis and protein synthesis, leads to enhanced bactericidal activity.

G Cefotiam Cefotiam Cell_wall Bacterial Cell Wall Cefotiam->Cell_wall damages Permeability Increased Cell Wall Permeability Cell_wall->Permeability leads to Aminoglycoside Aminoglycoside Permeability->Aminoglycoside facilitates uptake of Ribosome Ribosome Aminoglycoside->Ribosome binds to Protein_synthesis Protein Synthesis Aminoglycoside->Protein_synthesis inhibits Ribosome->Protein_synthesis essential for Cell_death Bacterial Cell Death Protein_synthesis->Cell_death inhibition leads to

Proposed Synergy of Cefotiam and Aminoglycosides.

Conclusion

This compound, when used in combination with other antibiotics, demonstrates significant potential for synergistic activity against a variety of clinically important bacteria. The application notes and protocols provided herein offer a framework for researchers to further investigate these combinations, with the ultimate goal of developing more effective therapeutic strategies to combat antimicrobial resistance. Careful in vitro evaluation using standardized methods like the checkerboard and time-kill assays is crucial for identifying promising combinations for further preclinical and clinical development. Understanding the underlying mechanisms of synergy will also be vital for the rational design of future combination therapies.

References

Application Notes and Protocols: Cefotiam Dihydrochloride Hydrate as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Cefotiam dihydrochloride hydrate as a reference standard in antibiotic research. Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for the final step in peptidoglycan synthesis.[2][3] This interference with the cell wall integrity ultimately leads to bacterial cell lysis and death.[2][3]

As a well-characterized compound, this compound serves as an indispensable tool in various research and development applications, including the development of new antibiotics, formulation studies, and clinical research to evaluate efficacy and safety.[4]

Physicochemical Properties and Specifications

A reference standard must be of high purity and well-characterized. The following table summarizes the key properties of this compound for its use as a reference standard.

PropertySpecificationSource
Chemical Name (6R,7R)-7-[[2-(2-Amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]-thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride hydrate
CAS Number 66309-69-1[3]
Molecular Formula C₁₈H₂₃N₉O₄S₃ · 2HCl · xH₂O
Molecular Weight 598.55 g/mol (anhydrous basis)
Purity ≥98% (HPLC)
Appearance White to tan powder
Solubility Freely soluble in water[3]
Storage Conditions 2-8°C, desiccated

Applications in Antibiotic Research

This compound is a critical component in the following research applications:

  • Antimicrobial Susceptibility Testing (AST): Used as a reference standard to determine the Minimum Inhibitory Concentration (MIC) of new antibiotic candidates and to quality control susceptibility testing methods.[3]

  • High-Performance Liquid Chromatography (HPLC): Employed as a primary reference standard for the identification and quantification of Cefotiam in pharmaceutical formulations and for impurity profiling.[5][6]

  • Mechanism of Action Studies: Utilized as a reference compound in studies investigating the mechanisms of antibiotic resistance.[4]

  • In Vivo Efficacy Studies: Serves as a control compound in animal models of bacterial infections to evaluate the therapeutic potential of new antimicrobial agents.[1][7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of a test antibiotic using this compound as a reference standard. The broth microdilution method is a widely used technique for quantitative antimicrobial susceptibility testing.[8][9]

Workflow for Broth Microdilution MIC Assay

G prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_cefotiam Prepare Stock Solution of This compound (Reference Standard) prep_media->prep_cefotiam prep_test Prepare Stock Solution of Test Antibiotic prep_media->prep_test serial_dilute_cefotiam Perform 2-fold Serial Dilutions of Cefotiam in 96-well plate prep_cefotiam->serial_dilute_cefotiam prep_test->serial_dilute_cefotiam serial_dilute_test Perform 2-fold Serial Dilutions of Test Antibiotic in 96-well plate prep_test->serial_dilute_test prep_inoculum Prepare Bacterial Inoculum (e.g., E. coli ATCC 25922) to 0.5 McFarland Standard prep_inoculum->serial_dilute_cefotiam inoculate_plate Inoculate all wells with Bacterial Suspension serial_dilute_cefotiam->inoculate_plate serial_dilute_test->inoculate_plate controls Include Sterility Control (broth only) and Growth Control (broth + inoculum) inoculate_plate->controls incubate Incubate at 35°C ± 2°C for 16-20 hours controls->incubate read_results Read MIC as the lowest concentration showing no visible growth incubate->read_results

Caption: Workflow for determining MIC using broth microdilution.

Materials:

  • This compound reference standard

  • Test antibiotic compound

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)[10]

  • 0.5 McFarland turbidity standard

  • Sterile water or appropriate solvent

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve this compound in sterile water to prepare a stock solution of 1 mg/mL.

    • Prepare a stock solution of the test antibiotic in a suitable solvent at a known concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • In the first column, add 50 µL of the Cefotiam stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • Repeat the serial dilution for the test antibiotic in a separate set of rows.

    • Include a sterility control (broth only) and a growth control (broth with inoculum, no antibiotic).

  • Inoculation:

    • Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

    • The MIC of the Cefotiam reference standard should fall within the expected range for the control strain to validate the assay.

Expected MIC Values for Control Strains:

OrganismCefotiam MIC Range (µg/mL)Source
Staphylococcus aureus0.25 - 32[3]
Proteus mirabilis~1.56[1]
Bacteroides fragilis64 - >128[3]
Clostridium difficile>128[3]
Protocol 2: Quantification of Cefotiam by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of Cefotiam in a sample using this compound as a reference standard. This is crucial for quality control and formulation analysis.[5][6]

Logical Flow for HPLC Quantification

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_standard Prepare Standard Solutions of this compound inject_std Inject Standard Solutions prep_standard->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phase prep_mobile->inject_std prep_mobile->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data gen_curve Generate Calibration Curve (Peak Area vs. Concentration) acquire_data->gen_curve calc_conc Calculate Cefotiam Concentration in Sample from Calibration Curve gen_curve->calc_conc

Caption: Logical workflow for quantifying Cefotiam using HPLC.

Materials and Equipment:

  • This compound reference standard

  • Sample containing Cefotiam

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[6]

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate buffer)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the range of the calibration standards.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example): [5][6]

    • Column: Kromasil reversed-phase C18 (4.6 × 250 mm, 5 µm)[6]

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for best separation.

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 40°C[6]

    • Detection Wavelength: 254 nm[6]

    • Injection Volume: 20 µL[6]

  • Analysis:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the Cefotiam standards.

    • Inject the sample solution and record the peak area of the Cefotiam peak.

  • Calculation:

    • Determine the concentration of Cefotiam in the sample solution by interpolating its peak area on the calibration curve.

    • Calculate the final concentration of Cefotiam in the original sample, taking into account the initial sample weight and dilution factors.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][3] This process is crucial for maintaining the structural integrity of the bacterial cell.

Signaling Pathway of Cefotiam's Action

G Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefotiam->PBP Binds to and inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to weakened cell wall CellWall Stable Cell Wall Crosslinking->CellWall Forms

Caption: Cefotiam's mechanism of inhibiting bacterial cell wall synthesis.

The key steps in Cefotiam's mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefotiam binds to and inactivates PBPs, which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[2][3]

  • Inhibition of Transpeptidation: Specifically, Cefotiam inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains.

  • Weakened Cell Wall: The lack of cross-linking results in a weakened cell wall that cannot withstand the internal osmotic pressure of the bacterium.[2][3]

  • Cell Lysis: The compromised cell wall leads to cell lysis and ultimately, bacterial death.[2][3]

By using this compound as a reference standard, researchers can confidently and accurately conduct a wide range of studies to advance antibiotic discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Cefotiam Dihydrochloride Hydrate Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cefotiam dihydrochloride hydrate and the analysis of its degradation products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on degradation under various stress conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase. 4. Column overload.1. Flush the column with a strong solvent, or replace it if necessary. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH. For cefotiam, a slightly acidic to neutral pH is often optimal. 3. Dissolve the sample in the mobile phase whenever possible. 4. Reduce the sample concentration or injection volume.
Inconsistent retention times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration is insufficient. 4. Leaks in the HPLC system.1. Ensure the mobile phase is well-mixed and degassed. Check the pump for proper functioning. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. 4. Inspect fittings and connections for any leaks.
Appearance of unexpected peaks in the chromatogram 1. Contamination of the sample, solvent, or mobile phase. 2. Degradation of the sample after preparation. 3. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phases. Filter all solutions before use. 2. Analyze samples as soon as possible after preparation. If necessary, store them at a low temperature (2-8°C) and protect them from light.[1] 3. Implement a robust needle wash program and inject a blank solvent between samples.
Low recovery of cefotiam 1. Adsorption of the analyte to container surfaces. 2. Incomplete extraction from the sample matrix. 3. Degradation during sample preparation.1. Use silanized glassware or polypropylene vials. 2. Optimize the extraction procedure; ensure the pH and solvent are appropriate for cefotiam. 3. Minimize the time between sample preparation and analysis. Keep samples cool and protected from light.
Difficulty in separating isomeric impurities 1. Suboptimal chromatographic conditions (mobile phase, column). 2. Inadequate column efficiency.1. Modify the mobile phase composition, for example, by changing the organic modifier or its ratio. Experiment with different column stationary phases (e.g., C18, phenyl-hexyl). 2. Use a column with a smaller particle size or a longer length to increase the number of theoretical plates.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The primary degradation pathways for cefotiam, like other β-lactam antibiotics, are hydrolysis and isomerization. Hydrolysis involves the cleavage of the β-lactam ring, which is susceptible to both acidic and basic conditions.[2] Isomerization can also occur, particularly involving the double bond in the dihydrothiazine ring, leading to the formation of isomeric impurities.[2]

Q2: Under what conditions is this compound most stable?

A2: this compound is most stable in its solid, crystalline form when protected from high temperatures and humidity. In aqueous solutions, its stability is pH-dependent, with maximum stability generally observed in the slightly acidic to neutral pH range. It is less stable in strongly acidic or alkaline solutions.[2]

Q3: What are the typical forced degradation conditions for this compound?

A3: Forced degradation studies for cefotiam typically involve exposure to the following stress conditions to assess its stability and identify potential degradation products:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature for several hours.[2]

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature for several hours.[2]

  • Oxidative Degradation: 3-10% hydrogen peroxide (H₂O₂) at room temperature.[2]

  • Thermal Degradation: Heating the solid drug or a solution at elevated temperatures (e.g., 60-80°C).[2]

  • Photodegradation: Exposure to UV light or a combination of UV and visible light.

Q4: How can I identify the degradation products of cefotiam?

A4: The identification of cefotiam degradation products typically requires a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is used to separate the degradation products from the parent drug. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weights and fragmentation patterns of the impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for the definitive identification of isomeric impurities.[2]

Q5: Are there any known impurities of cefotiam that I should be aware of?

A5: Yes, studies have identified isomeric impurities in cefotiam hydrochloride samples. One such impurity is the Δ3(4) isomer of cefotiam, which can form under high-temperature conditions.[2] Other potential degradation products can result from the hydrolysis of the β-lactam ring.

Data Presentation

Summary of Cefotiam Degradation Under Forced Conditions
Stress ConditionReagent/TemperatureDurationCefotiam Degradation (%)Major Degradation ProductsReference
Acidic Hydrolysis 0.1 M HCl3 hoursNot specifiedβ-lactam ring cleavage products[2]
Alkaline Hydrolysis 0.1 M NaOH3 hoursNot specifiedβ-lactam ring cleavage products[2]
Oxidative Degradation 10% H₂O₂20 minutesNot specifiedOxidation products[2]
Thermal Degradation 60°C5 daysIncreased Impurity 1Δ3(4) isomer (Impurity 1)[2]
Thermal Degradation 80°C12 hoursIncreased Impurity 1Δ3(4) isomer (Impurity 1)[2]

Note: Quantitative degradation percentages can vary depending on the specific experimental conditions.

Experimental Protocols

Stability-Indicating HPLC Method for Cefotiam and its Degradation Products

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often used.

    • Mobile Phase A: A buffer solution (e.g., ammonium acetate or phosphate buffer) at a suitable pH (e.g., 5.0-6.5).

    • Mobile Phase B: Acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a compatible solvent to achieve a known concentration (e.g., 1 mg/mL). For analysis of degradation, the stressed samples may need to be neutralized and diluted.

LC-MS Method for Identification of Degradation Products
  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for cefotiam.

  • Chromatographic Conditions: Similar to the HPLC method, but ensure the mobile phase components are volatile and compatible with MS (e.g., use formic acid or ammonium formate instead of non-volatile phosphate buffers).

  • MS Parameters:

    • Scan Mode: Full scan to detect all ions and product ion scan to obtain fragmentation patterns.

    • Collision Energy: Optimize to achieve characteristic fragmentation of cefotiam and its degradation products.

    • The mass spectrometer will be tuned and calibrated according to the manufacturer's recommendations.

Visualizations

This compound Degradation Workflow

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A This compound B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Alkaline Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Stress (e.g., 10% H2O2) A->D E Thermal Stress (e.g., 60-80°C) A->E F HPLC-UV Analysis B->F G LC-MS/MS Analysis B->G C->F C->G D->F D->G E->F E->G H Quantification of Degradants F->H I Identification of Degradants G->I J Stability Assessment H->J I->J

Caption: Experimental workflow for cefotiam degradation studies.

Potential Degradation Pathways of Cefotiam

G A Cefotiam β-lactam ring intact B Isomeric Impurity e.g., Δ3(4) isomer A->B Thermal Stress C Hydrolyzed Product β-lactam ring opened A->C Acid/Base Hydrolysis D Further Degradation Products C->D Further Reactions

Caption: Simplified degradation pathways of cefotiam.

References

Identifying and characterizing impurities in Cefotiam dihydrochloride hydrate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing impurities in Cefotiam dihydrochloride hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in Cefotiam can originate from the manufacturing process, storage, or degradation. Common types include:

  • Isomeric Impurities: These have the same molecular weight as Cefotiam but different structural arrangements. A notable example is the Δ3(4) isomer, which involves the migration of a double bond in the dihydrothiazine ring.[1][2][3]

  • Degradation Products: These form when Cefotiam is exposed to stress conditions like acid, base, oxidation, or heat.[1] An example is the Cefotiam open-ring impurity, which results from the cleavage of the β-lactam ring.[4]

  • Process-Related Impurities: These can include starting materials, intermediates, or by-products from the synthesis of Cefotiam.

Q2: Why is the identification and characterization of these impurities important?

A2: According to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), impurities present in concentrations greater than 0.1% must be structurally identified.[1][5] This is crucial to ensure the safety, efficacy, and quality of the final drug product, as impurities can potentially reduce efficacy or introduce toxicity.[3]

Q3: What are the primary analytical techniques for Cefotiam impurity profiling?

A3: The most common methods are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for separating and quantifying impurities.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for detecting impurities and determining their molecular weights, which is a critical step in identification.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated impurities.[5][6]

Q4: What are the typical degradation pathways for Cefotiam?

A4: Cefotiam, like other cephalosporins, is susceptible to degradation under various conditions. The β-lactam ring is prone to hydrolysis under acidic or alkaline conditions.[1] Oxidation can also lead to the formation of degradation products.[1] High temperatures can cause the formation of isomers, such as the Δ3(4) isomer.[3]

Q5: How can challenging isomeric impurities be separated and identified?

A5: Isomeric impurities are often difficult to separate due to their similar physicochemical properties. Advanced techniques like column-switching HPLC-MS can be employed for effective separation and analysis.[5][6] This method uses a two-dimensional LC system where the first dimension performs the initial separation and the second dimension can be used to desalt and further resolve co-eluting peaks before they enter the mass spectrometer.[1]

Troubleshooting Guides

Issue: I am seeing unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Sample Degradation. Cefotiam is unstable in certain solutions and should be freshly prepared for analysis.[7]

    • Solution: Prepare samples immediately before injection. If necessary, investigate the stability of Cefotiam in your chosen diluent.

  • Possible Cause 2: Contaminated Mobile Phase or System.

    • Solution: Prepare fresh mobile phase using high-purity solvents and reagents. Flush the HPLC system thoroughly. Run a blank gradient to check for system peaks.

  • Possible Cause 3: New Impurity. The batch of Cefotiam may contain a new process-related or degradation impurity.

    • Solution: Proceed with impurity identification using LC-MS to determine the molecular weight of the unknown peak. Perform forced degradation studies to see if the peak intensity increases under specific stress conditions, which can help elucidate its origin.[1]

Issue: I am struggling to separate two isomeric impurities.

  • Possible Cause: Insufficient Chromatographic Resolution. The column chemistry, mobile phase, or gradient may not be optimal.

    • Solution 1: Screen different HPLC columns with alternative stationary phases (e.g., C18, Phenyl-Hexyl).

    • Solution 2: Modify the mobile phase composition. Adjust the pH or try different organic modifiers (e.g., methanol instead of acetonitrile).

    • Solution 3: Optimize the gradient elution program. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Solution 4: Consider advanced techniques like two-dimensional liquid chromatography (2D-LC) for complex separations.[1]

Issue: My mass spectrometry signal for the impurities is weak or non-existent.

  • Possible Cause 1: Use of Non-Volatile Buffers. Buffers like phosphates are not compatible with mass spectrometry.

    • Solution: Replace non-volatile buffers with MS-compatible ones such as ammonium acetate or ammonium formate.[8]

  • Possible Cause 2: Inefficient Ionization. The impurity may not ionize well under the current ESI conditions.

    • Solution: Optimize MS parameters, including electrospray voltage, gas flows, and temperatures.[5] Switch between positive and negative ion modes to see which provides a better signal for your impurity of interest.

  • Possible Cause 3: Low Impurity Concentration.

    • Solution: If possible, prepare a more concentrated sample or use a larger injection volume.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of Cefotiam and to generate potential degradation products for analysis.[1][3]

  • Acid Degradation: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M HCl. Keep the solution at room temperature for 3 hours. Neutralize the sample before dilution and analysis.[1]

  • Alkaline Degradation: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M NaOH. Maintain the solution at room temperature for 3 hours. Neutralize the sample before further analysis.[1]

  • Oxidative Degradation: Dissolve 20 mg of this compound in 1.0 mL of 10% hydrogen peroxide (H₂O₂). Store at room temperature for 20 minutes before analysis.[1]

  • Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 5 days or at 80°C for 12 hours. Allow the sample to cool to room temperature, then dissolve for analysis.[1]

HPLC-UV Method for Impurity Profiling

This method is suitable for the separation and quantification of Cefotiam and its impurities.

  • Column: CAPCELL PAK C18 (150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase A: 0.05 M potassium dihydrogen phosphate (pH adjusted to 7.2).[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Program: See Table 2.

LC-MS Method for Impurity Identification

This method is used to obtain molecular weight information for unknown impurities.

  • LC System: A 2D-LC system can be beneficial.[1]

  • Analytical Column: Waters XBridge Shield RP18 (4.6 mm × 250 mm, 5 μm) or similar.[8]

  • Mobile Phase A: 0.3% formic acid in water.[5]

  • Mobile Phase B: 90:10 Methanol - 0.3% formic acid in water.[5]

  • Flow Rate: 1.0 mL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or ion trap analyzer.[8]

  • Ionization Mode: Positive ion mode is typically used for Cefotiam and its isomers.[5]

  • MS Parameters (Example):

    • Electrospray Voltage: 4500 V

    • Ion Source Temperature: 500°C

    • Curtain Gas: 20 psi

    • Ion Source Gas 1: 60 psi

    • Ion Source Gas 2: 65 psi[5]

  • Gradient Program: See Table 3.

Data Presentation

Table 1: Known Impurities of this compound

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
CefotiamC₁₈H₂₅Cl₂N₉O₄S₃598.55[4]
Δ3(4) Isomer of CefotiamC₁₈H₂₃N₉O₄S₃525.62[2]
Cefotiam Open Ring ImpurityC₁₈H₂₅N₉O₅S₃543.64[4]
Impurity AC₂₃H₂₇N₁₁O₅S₄665.78[4]
Impurity BC₂₀H₂₄N₁₀O₅S₃580.66[4]

Table 2: Gradient Elution Program for HPLC-UV Analysis

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0955
207030
305050
35955
40955

Table 3: Gradient Elution Program for LC-MS Analysis

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
01000
51000
202080
252080
25.11000
301000

Table 4: Comparative ¹H NMR Data for Cefotiam and Impurity 1 (Δ3(4) Isomer) in DMSO-d₆

ProtonCefotiam (δ, ppm)Impurity 1 (δ, ppm)
H-25.08, 1H, d5.12, 1H, d
H-43.48, 2H, ABq6.24, 1H, dd
H-65.61, 1H, dd5.65, 1H, dd
H-104.15, 2H, ABq4.54, 1H, dd
H-243.37, 2H, s3.34, 2H, s
Adapted from a 2021 study on Cefotiam impurities.[5]

Visualizations

G cluster_0 Impurity Analysis Workflow A Cefotiam Sample with Unknown Peak(s) B HPLC / UPLC Screening A->B C Peak Detected > 0.1%? B->C D LC-MS Analysis (Molecular Weight) C->D Yes H Monitor & Control C->H No E Preparative HPLC (Isolation) D->E F NMR Spectroscopy (Structure Elucidation) E->F G Characterized Impurity F->G G->H

Caption: General workflow for the identification and characterization of impurities.

G cluster_1 Cefotiam Degradation Pathways Cefotiam Cefotiam Acid Acid Hydrolysis (0.1 M HCl) Cefotiam->Acid Base Alkaline Hydrolysis (0.1 M NaOH) Cefotiam->Base Oxidation Oxidation (10% H2O2) Cefotiam->Oxidation Heat High Temperature (60-80°C) Cefotiam->Heat Deg1 Open β-Lactam Ring Products Acid->Deg1 Base->Deg1 Deg2 Oxidized Products Oxidation->Deg2 Deg3 Δ3(4) Isomer Heat->Deg3

Caption: Simplified degradation pathways of Cefotiam under stress conditions.

G cluster_2 Column-Switching HPLC-MS Logic Injector Injector Pump1 Pump 1 (Mobile Phase A/B) Injector->Pump1 Col1 1D Column (e.g., C18) Pump1->Col1 Valve Switching Valve Col1->Valve Trap Trap Column (Desalting) Valve->Trap Heart-cut Fraction MS Mass Spectrometer Valve->MS Direct Elution Trap->MS Pump2 Pump 2 (Mobile Phase C/D) Pump2->Trap

References

Technical Support Center: Overcoming Cefotiam Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefotiam-resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to Cefotiam?

A1: Bacterial resistance to Cefotiam, a beta-lactam antibiotic, is primarily mediated by four main mechanisms:

  • Enzymatic Degradation: The production of beta-lactamase enzymes that hydrolyze the beta-lactam ring of Cefotiam, rendering it inactive. Chromosomal cephalosporinases, in particular, have been shown to reduce the efficacy of Cefotiam.[1]

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of Cefotiam, lead to reduced binding affinity. Mutations in PBP2a and PBP2x are commonly associated with resistance.

  • Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria, such as OmpC and OmpF, can restrict the entry of Cefotiam into the cell, thereby lowering its intracellular concentration.

  • Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport Cefotiam out of the bacterial cell, preventing it from reaching its PBP targets.

Q2: What are the expected Cefotiam MIC ranges for resistant strains?

A2: The Minimal Inhibitory Concentration (MIC) for Cefotiam can vary significantly depending on the bacterial species and the specific resistance mechanism. Generally, strains are considered resistant if the MIC is ≥ 64 mg/L. Moderately susceptible strains typically have MICs in the range of 4-32 mg/L.[2][3] For methicillin-resistant Staphylococcus aureus (MRSA), Cefotiam MICs can be very high, ranging from 100 to 1600 mg/L.[4]

Q3: How can I overcome Cefotiam resistance in my experiments?

A3: Several strategies can be employed to overcome Cefotiam resistance:

  • Combination Therapy with Beta-Lactamase Inhibitors: For resistance mediated by beta-lactamases, combining Cefotiam with a beta-lactamase inhibitor can restore its activity.

  • Synergistic Antibiotic Combinations: Cefotiam has shown synergistic effects when combined with other classes of antibiotics, such as aminoglycosides (e.g., gentamicin, amikacin) and other beta-lactams.[2][3]

  • Use of Efflux Pump Inhibitors (EPIs): In cases of efflux-mediated resistance, the addition of an EPI can increase the intracellular concentration of Cefotiam.

Troubleshooting Guides

Issue 1: Inconsistent or Higher-Than-Expected MIC Values for Cefotiam

Q: I am performing broth microdilution assays to determine the MIC of Cefotiam against a bacterial strain I suspect is resistant, but my results are variable. What could be the cause?

A: Inconsistent MIC results can arise from several factors. Here are some troubleshooting steps:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) and is in the logarithmic growth phase.[5] Using an inoculum that is too dense can lead to falsely high MICs.

  • Media and Reagents: Verify the quality and pH of your Mueller-Hinton broth. The activity of some antibiotics can be affected by the pH of the media. Prepare fresh antibiotic stock solutions and serial dilutions for each experiment.

  • Incubation Conditions: Ensure consistent incubation time and temperature as specified in your protocol. Variations in these parameters can affect bacterial growth and, consequently, the MIC reading.

  • Skipped Wells or Contamination: Examine your microtiter plates for "skipped wells" (growth in a well with a higher antibiotic concentration than a well with no growth) or contamination, which can lead to erroneous results.

  • "Trailing" Growth: Some bacteria may exhibit "trailing," where a small amount of growth is visible over a range of concentrations. This can make it difficult to determine the true MIC. In such cases, the MIC is typically defined as the lowest concentration that inhibits approximately 80% of growth compared to the control well.

Issue 2: Beta-Lactamase Inhibitor Fails to Restore Cefotiam Susceptibility

Q: I have a beta-lactamase-producing strain, but combining Cefotiam with a beta-lactamase inhibitor is not reducing the MIC as expected. Why might this be happening?

A: There are several potential reasons for this observation:

  • Type of Beta-Lactamase: Not all beta-lactamase inhibitors are effective against all types of beta-lactamases. Your strain may be producing an enzyme that is not inhibited by the specific inhibitor you are using. It's important to characterize the type of beta-lactamase present (e.g., Class A, B, C, or D).

  • Multiple Resistance Mechanisms: The resistance of your strain may not be solely due to beta-lactamase production. Other mechanisms, such as altered PBPs, reduced porin expression, or active efflux, may also be contributing to the high Cefotiam MIC. In such cases, a beta-lactamase inhibitor alone will not be sufficient to restore susceptibility.

  • Inhibitor Potency and Concentration: The concentration of the beta-lactamase inhibitor is crucial. Ensure you are using an appropriate concentration as determined by checkerboard assays or as recommended in the literature.

  • Experimental Error: Review your experimental setup for any potential errors in drug concentrations or inoculum preparation.

Data Presentation

Table 1: Cefotiam MICs for Resistant Enterobacteriaceae and the Effect of Combination Therapy

Bacterial SpeciesResistance MechanismCefotiam MIC (mg/L)Combination AgentCefotiam MIC in Combination (mg/L)
Enterobacteriaceae (various)Moderate Resistance4 - 32GentamicinSynergistic effect observed
Enterobacteriaceae (various)High Resistance64 - 512GentamicinSynergistic effect observed
Enterobacteriaceae (various)Moderate Resistance4 - 32AmikacinSynergistic effect observed
Enterobacteriaceae (various)High Resistance64 - 512AmikacinSynergistic effect observed
Enterobacteriaceae (various)Moderate/High Resistance≥ 8MecillinamHigh rate of synergistic activity

Data compiled from existing literature.[2][3][6]

Table 2: Cefotiam MICs for Methicillin-Resistant Staphylococcus aureus (MRSA) and the Effect of Combination Therapy

Strain TypeCefotiam MIC (mg/L)Combination AgentCefotiam MIC in Combination (mg/L)
MRSA (clinical isolates)100 - 1600CefmetazoleSynergistic effect observed
MRSA (clinical isolates)100 - 1600FlomoxefSynergistic effect observed
MRSA (clinical isolates)100 - 1600ImipenemSynergistic effect observed
MRSA (clinical isolates)100 - 1600VancomycinSynergistic effect observed
MINO-susceptible MRSAVariableMinocycline (at MIC or sub-MIC)Potent antibacterial activity
MINO-resistant MRSAVariableMinocyclineNo significant antibacterial activity

Data compiled from existing literature.[4][7]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][5]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Cefotiam powder

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Prepare Cefotiam Stock Solution: Prepare a concentrated stock solution of Cefotiam in a suitable solvent (e.g., sterile water or DMSO) at a concentration of at least 10 times the highest concentration to be tested.

  • Prepare Serial Dilutions:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the Cefotiam stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Using a multichannel pipette, perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, suspend bacterial colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate the Plate: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of Cefotiam that completely inhibits visible bacterial growth.

Protocol 2: Beta-Lactamase Activity Assay (Nitrocefin-based)

This protocol describes a colorimetric assay to detect beta-lactamase activity using the chromogenic cephalosporin, nitrocefin.

Materials:

  • Nitrocefin solution

  • Bacterial cell lysate or periplasmic extract

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

Procedure:

  • Prepare Bacterial Lysate:

    • Harvest bacterial cells from a culture by centrifugation.

    • Resuspend the cell pellet in assay buffer and lyse the cells using sonication or a chemical lysis buffer.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the enzymes.

  • Assay Setup:

    • In a 96-well plate, add a defined volume of the bacterial lysate to each well.

    • Include a positive control (a known beta-lactamase) and a negative control (assay buffer only).

  • Initiate the Reaction: Add the nitrocefin solution to each well to a final concentration typically between 50-100 µM.

  • Measure Absorbance: Immediately begin measuring the absorbance at 486 nm (or a similar wavelength appropriate for hydrolyzed nitrocefin) at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

  • Calculate Activity: The rate of increase in absorbance is proportional to the beta-lactamase activity. Calculate the activity based on the change in absorbance over time and the extinction coefficient of hydrolyzed nitrocefin.

Protocol 3: SDS-PAGE for Outer Membrane Porin Profiling

This protocol outlines the separation of outer membrane proteins (OMPs) by SDS-PAGE to visualize changes in porin expression.[8][9][10][11]

Materials:

  • Bacterial cell cultures

  • Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

  • Sarkosyl (N-lauroylsarcosine) solution

  • Ultracentrifuge

  • SDS-PAGE gels (e.g., 12% acrylamide)

  • SDS-PAGE running buffer

  • Protein loading dye

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Cell Lysis and Membrane Isolation:

    • Harvest bacterial cells and resuspend them in lysis buffer.

    • Lyse the cells by sonication or French press.

    • Centrifuge to remove unbroken cells and cellular debris.

    • Pellet the total membranes by ultracentrifugation.

  • Selective Solubilization of Inner Membrane:

    • Resuspend the membrane pellet in a buffer containing Sarkosyl (typically 1-2%). This will selectively solubilize the inner membrane proteins.

    • Incubate for 20-30 minutes at room temperature.

    • Pellet the outer membranes by ultracentrifugation.

  • Preparation for SDS-PAGE:

    • Wash the outer membrane pellet with buffer to remove residual Sarkosyl.

    • Resuspend the pellet in a small volume of buffer and determine the protein concentration.

    • Mix the OMP sample with protein loading dye and heat at 95-100°C for 5-10 minutes.

  • Electrophoresis and Staining:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands corresponding to the outer membrane porins (typically in the 30-40 kDa range for E. coli).

Visualizations

Resistance_Mechanisms cluster_drug Cefotiam cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Cefotiam Cefotiam BetaLactamase Beta-Lactamase Cefotiam->BetaLactamase Hydrolyzed AlteredPBP Altered PBPs Cefotiam->AlteredPBP Reduced binding EffluxPump Efflux Pump Cefotiam->EffluxPump Pumped out Porin Porin Channel Cefotiam->Porin Enters cell PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Reaches target

Caption: Overview of Cefotiam resistance mechanisms in bacteria.

Overcoming_Resistance cluster_strategies Strategies to Overcome Resistance Cefotiam_Resistant_Strain Cefotiam-Resistant Bacterial Strain Combo_BLI Combination with Beta-Lactamase Inhibitor Cefotiam_Resistant_Strain->Combo_BLI If resistance is due to beta-lactamase Combo_Synergy Synergistic Combination with another antibiotic Cefotiam_Resistant_Strain->Combo_Synergy To enhance efficacy Combo_EPI Combination with Efflux Pump Inhibitor Cefotiam_Resistant_Strain->Combo_EPI If resistance is due to efflux pumps Outcome Restored Cefotiam Susceptibility Combo_BLI->Outcome Combo_Synergy->Outcome Combo_EPI->Outcome

Caption: Strategies for overcoming Cefotiam resistance.

Porin_Regulation Regulation of Porin Expression by EnvZ/OmpR Env_Stimulus Environmental Stimulus (e.g., Osmolarity) EnvZ EnvZ (Sensor Kinase) Env_Stimulus->EnvZ Activates OmpR OmpR (Response Regulator) EnvZ->OmpR Phosphorylates OmpF_gene ompF gene OmpR->OmpF_gene Represses (high osmolarity) OmpC_gene ompC gene OmpR->OmpC_gene Activates (high osmolarity) OmpF_protein OmpF Porin OmpF_gene->OmpF_protein Expressed OmpC_protein OmpC Porin OmpC_gene->OmpC_protein Expressed

Caption: EnvZ/OmpR two-component system regulating porin expression.

References

Storage conditions to prevent Cefotiam dihydrochloride hydrate degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Cefotiam dihydrochloride hydrate to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: To ensure the stability of this compound in its solid form, it is crucial to store it under appropriate conditions. Key factors to consider are temperature and humidity.

  • Temperature: For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is acceptable.

  • Humidity: The compound should be stored in a desiccated environment to protect it from moisture, which can accelerate degradation.

  • Light: While specific photostability data for Cefotiam is not extensively available, it is good practice to protect it from light, as related cephalosporin compounds are known to be light-sensitive.

Q2: My this compound powder has changed color. Is it still usable?

A2: A change in the color of the powder, for instance, to a yellowish or brownish hue, can be an indicator of degradation. It is strongly recommended to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the material before use. A significant decrease in the parent peak area and the appearance of new peaks corresponding to degradation products would suggest that the compound is no longer suitable for use.

Q3: I am dissolving this compound in an aqueous solution for my experiment. How stable is it in solution?

A3: The stability of Cefotiam in aqueous solution is highly dependent on the pH of the solution. The degradation in aqueous solution follows pseudo-first-order kinetics. The optimal pH for stability of an aqueous solution of Cefotiam dihydrochloride is 8.0.[1] The degradation rate is at its maximum near the isoelectric point of Cefotiam, which is approximately pH 5.8.[1] Therefore, for experimental purposes, it is advisable to prepare fresh solutions and use them promptly, especially if the pH of your medium is close to 5.8.

Q4: What are the primary degradation pathways for this compound?

A4: this compound can degrade through several pathways, primarily hydrolysis, isomerization, and potentially photolysis.

  • Hydrolysis: In aqueous solutions, the primary degradation pathway is the hydrolysis of the β-lactam ring, a characteristic degradation route for cephalosporins. This process is catalyzed by both hydrogen and hydroxide ions.

  • Isomerization: At elevated temperatures, Cefotiam can undergo isomerization to form its Δ3(4) isomer. This has been observed in long-term stability samples.

  • Oxidation: Forced degradation studies have shown that Cefotiam is susceptible to oxidation.

  • Photolysis: Although specific studies on Cefotiam are limited, related cephalosporins like cefotaxime undergo photodegradation, which involves both isomerization and photolysis of the cephem ring. It is therefore recommended to protect Cefotiam solutions from light.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

If you are experiencing variability in your experimental outcomes, it could be due to the degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term) and in a desiccated environment.

  • Assess Purity: Use a validated stability-indicating HPLC method to check the purity of your this compound stock. Compare the chromatogram to a reference standard if available.

  • Prepare Fresh Solutions: If using aqueous solutions, always prepare them fresh before each experiment. The stability of Cefotiam in solution is limited, especially at certain pH values.

  • Control pH: If your experimental conditions allow, buffer the solution to a pH that minimizes degradation. The optimal pH for stability in aqueous solution is 8.0.[1]

  • Protect from Light: Keep solutions containing Cefotiam protected from light by using amber vials or covering the containers with aluminum foil.

Issue 2: Appearance of unknown peaks in analytical chromatograms.

The presence of extra peaks in your HPLC or other analytical readouts is a strong indication of degradation.

Troubleshooting Steps:

  • Review Forced Degradation Data: Compare the retention times of the unknown peaks with those of known degradation products if that information is available from forced degradation studies. Common degradation products arise from hydrolysis, oxidation, and isomerization.

  • Characterize Degradants: If the unknown peaks are significant, consider using techniques like mass spectrometry (MS) to identify the degradation products. One known thermal degradant is the Δ3(4) isomer of Cefotiam.

  • Optimize Experimental Workflow: Minimize the time between sample preparation and analysis. If samples need to be stored, keep them at a low temperature (e.g., 2-8°C) and protected from light.

Quantitative Data

The following tables summarize the key stability data for this compound.

Table 1: Recommended Storage Conditions for this compound Powder

ParameterRecommended Condition
Temperature-20°C (Long-term) or 2-8°C (Short-term)
HumidityDesiccated
LightProtected from light

Table 2: pH-Dependent Degradation of Cefotiam in Aqueous Solution

pHStability Profile
~5.8Maximum degradation rate
8.0Optimal stability

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is a general guideline for developing a stability-indicating HPLC method to assess the purity of this compound and detect its degradation products.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. For example, a gradient of acetonitrile and a phosphate buffer.

  • Detection Wavelength: Monitor the eluent at a wavelength where Cefotiam has significant absorbance, for example, 254 nm.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a known concentration.

  • Forced Degradation Sample Preparation:

    • Acidic Degradation: Dissolve 20 mg of Cefotiam dihydrochloride in 1.0 mL of 0.1 M HCl and keep at room temperature for 3 hours. Neutralize before injection.

    • Alkaline Degradation: Dissolve 20 mg of Cefotiam dihydrochloride in 1.0 mL of 0.1 M NaOH and keep at room temperature for 3 hours. Neutralize before injection.

    • Oxidative Degradation: Dissolve 20 mg of Cefotiam dihydrochloride in 1.0 mL of 10% H₂O₂ and store at room temperature for 20 minutes.

    • Thermal Degradation: Heat the solid powder at 60°C for 5 days or at 80°C for 12 hours.

  • Analysis: Inject the prepared samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Cefotiam peak.

Visualizations

DegradationPathways Cefotiam Cefotiam Dihydrochloride Hydrate Hydrolysis Hydrolysis (β-lactam ring cleavage) Cefotiam->Hydrolysis Aqueous Solution (H+ or OH- catalysis) Isomerization Isomerization (Δ3(4) isomer) Cefotiam->Isomerization High Temperature Oxidation Oxidation Products Cefotiam->Oxidation Oxidizing Agent (e.g., H₂O₂) Photolysis Photodegradation Products Cefotiam->Photolysis UV Light ExperimentalWorkflow start Start: Inconsistent Experimental Results check_storage 1. Verify Storage Conditions (Temp, Humidity, Light) start->check_storage assess_purity 2. Assess Purity (Stability-Indicating HPLC) check_storage->assess_purity fresh_solutions 3. Prepare Fresh Solutions (Especially for aqueous use) assess_purity->fresh_solutions control_pH 4. Control pH of Solution (Optimal pH 8.0) fresh_solutions->control_pH end End: Consistent Experimental Results control_pH->end

References

Technical Support Center: Cefotiam Dihydrochloride Hydrate Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Cefotiam dihydrochloride hydrate. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results during method validation and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting chromatographic conditions for this compound analysis?

A typical starting point for developing an HPLC method for this compound involves a reversed-phase C18 column with UV detection. Based on established methods for cephalosporins, the following conditions can be used and optimized[1][2][3]:

ParameterRecommended Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and a suitable organic modifier (e.g., acetonitrile).
Flow Rate 1.0 - 1.5 mL/min[1][2]
Detection Wavelength 254 nm[1][3]
Column Temperature 30 - 40°C[1]
Injection Volume 20 µL[1]
Diluent Mobile phase or water

Q2: What are the essential parameters for HPLC method validation according to ICH guidelines?

According to the International Council for Harmonisation (ICH) guidelines, a quantitative HPLC method should be validated for the following parameters to ensure it is suitable for its intended purpose[4][5][6][7][8]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: What are the acceptance criteria for system suitability testing (SST)?

Before starting any analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is functioning correctly.[9][10] Typical acceptance criteria are summarized below:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0[9]Ensures peak symmetry, which is crucial for accurate integration.
Resolution (Rs) Rs ≥ 2.0 between Cefotiam and the nearest eluting peak.Confirms separation efficiency between the main peak and potential impurities.[11]
Precision / Repeatability (%RSD) RSD ≤ 2.0% for peak area from ≥5 replicate injections.[9]Demonstrates the precision of the instrument and the stability of the system during the run.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound.

Problem 1: My Cefotiam peak is tailing (Tailing factor > 2.0).

G start Peak Tailing Observed (Tailing Factor > 2.0) q1 Is the mobile phase pH appropriate for Cefotiam? start->q1 a1_yes Adjust mobile phase pH. For basic compounds, work at least 2 pH units away from the pKa. q1->a1_yes No a1_no Check for column issues. q1->a1_no Yes q2 Is the column old or contaminated? a1_no->q2 a2_yes Flush the column or replace it. Consider using a guard column. q2->a2_yes Yes a2_no Check for secondary silanol interactions. q2->a2_no No a3 Add a competing base like triethylamine (TEA) to the mobile phase or use a base-deactivated column. a2_no->a3

  • Possible Cause 1: Secondary Silanol Interactions. Cefotiam contains basic functional groups that can interact with free silanol groups on the silica-based C18 column, causing peak tailing.

    • Solution: Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase to mask the silanol groups. Alternatively, use a modern, base-deactivated column specifically designed to minimize these interactions.

  • Possible Cause 2: Column Contamination or Void. Accumulation of contaminants on the column frit or the formation of a void at the column inlet can distort peak shape.

    • Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, replace the column. Using a guard column is highly recommended to protect the analytical column.

  • Possible Cause 3: Inadequate Mobile Phase Buffering. If the mobile phase pH is too close to the pKa of Cefotiam, peak shape can be poor.

    • Solution: Ensure the mobile phase is adequately buffered and the pH is at least 2 units away from the analyte's pKa.

Problem 2: My Cefotiam peak is fronting (Tailing factor < 0.9).

G start Peak Fronting Observed (Tailing Factor < 0.9) q1 Is the sample concentration too high? start->q1 a1_yes Reduce sample concentration or decrease injection volume. q1->a1_yes Yes a1_no Check sample solvent. q1->a1_no No q2 Is the sample dissolved in a solvent stronger than the mobile phase? a1_no->q2 a2_yes Dissolve the sample in the mobile phase or a weaker solvent. q2->a2_yes Yes a2_no Consider column collapse (rare). q2->a2_no No

  • Possible Cause 1: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[12]

  • Possible Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the peak shape can be distorted.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.

Problem 3: I'm seeing variable retention times.

  • Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time shifts.[12]

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.

  • Possible Cause 2: Mobile Phase Preparation Issues. Inconsistent mobile phase composition (e.g., inaccurate mixing, evaporation of the organic component) will lead to variability.

    • Solution: Prepare fresh mobile phase daily. Use a graduated cylinder for accurate measurements and keep the solvent bottles capped to prevent evaporation.

  • Possible Cause 3: Pump Malfunction or Leaks. Air bubbles in the pump or a leak in the system can cause fluctuating flow rates, leading to unstable retention times.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. Inspect fittings for any signs of leaks.

Experimental Protocols for Method Validation

Below are detailed methodologies for key validation experiments, as mandated by ICH guidelines.

1. Specificity / Forced Degradation Study

The goal is to demonstrate that the method can separate Cefotiam from its potential degradation products. Forced degradation studies are performed under stress conditions to generate these products.[13][14]

  • Protocol:

    • Prepare separate solutions of this compound (~1 mg/mL).

    • Expose the solutions to the following stress conditions[1][15]:

      • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 2 hours.

      • Base Hydrolysis: Add 1M NaOH and keep at room temperature for 1 hour.

      • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.[13]

      • Thermal Degradation: Heat the solid powder at 80°C for 24 hours.

    • Neutralize the acidic and basic samples before dilution.

    • Dilute all stressed samples to a suitable concentration and inject them into the HPLC system.

    • Analysis: Evaluate the chromatograms. The method is specific if the degradation product peaks are well-resolved from the main Cefotiam peak (Resolution > 2.0).

2. Linearity

This experiment demonstrates the proportional relationship between detector response (peak area) and analyte concentration.

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the target concentration.[5]

    • Inject each concentration level in triplicate.

    • Analysis: Plot a graph of the mean peak area versus concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Example Linearity Data & Acceptance Criteria:

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
40 (80%)4810500.85%
45 (90%)5421000.62%
50 (100%)6015000.45%
55 (110%)6623000.51%
60 (120%)7234000.70%
Acceptance Criteria Correlation Coefficient (r²) ≥ 0.999

3. Accuracy (Recovery)

Accuracy is determined by spiking a placebo mixture with a known amount of Cefotiam at different concentration levels.

  • Protocol:

    • Prepare samples by spiking a placebo blend with the Cefotiam reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the amount of Cefotiam recovered.

    • Analysis: Express accuracy as the percentage recovery of the known amount added.

  • Example Accuracy Data & Acceptance Criteria:

Spiked LevelAmount Added (mg)Amount Recovered (mg, mean)% Recovery%RSD (n=3)
80%8.058.0199.5%0.9%
100%10.0210.05100.3%0.6%
120%12.1012.0199.3%0.8%
Acceptance Criteria Mean Recovery: 98.0% - 102.0% %RSD ≤ 2.0%

4. Precision (Repeatability & Intermediate Precision)

  • Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.

    • Protocol: Prepare six identical samples of Cefotiam at 100% of the target concentration. Analyze them on the same day.

    • Analysis: Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day precision): Assesses variations within the lab (e.g., different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

    • Analysis: Calculate the %RSD for the second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

  • Example Precision Data & Acceptance Criteria:

ParameterAnalyst 1 / Day 1 (% Assay)Analyst 2 / Day 2 (% Assay)
Sample 199.8100.5
Sample 2100.299.6
Sample 399.599.9
Sample 4100.5100.8
Sample 5100.1100.2
Sample 699.999.5
Mean 100.0 100.1
Std. Dev. 0.36 0.48
%RSD 0.36% 0.48%
Acceptance Criteria %RSD ≤ 2.0%

5. Overall Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Method Optimization (Column, Mobile Phase, etc.) SST_Dev System Suitability Test (SST) Development Dev->SST_Dev Specificity Specificity (Forced Degradation) SST_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Report Final Report & SOP Routine->Report

References

Cefotiam Dihydrochloride Hydrate Forced Degradation Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on Cefotiam dihydrochloride hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies for this compound, in accordance with ICH guidelines, typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2][3] These studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[4][5][6]

Q2: What are the common degradation products of Cefotiam?

A2: A known degradation product of Cefotiam is its Δ3(4) isomer, which has been observed to form under high-temperature conditions.[1][2] Like other cephalosporins, Cefotiam is susceptible to hydrolysis of the β-lactam ring under acidic and alkaline conditions.[7][8] The specific degradation products will vary depending on the stressor applied.

Q3: What analytical techniques are most suitable for analyzing the degradation products of Cefotiam?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for separating and quantifying Cefotiam and its degradation products.[1][9][10] For structural elucidation and identification of unknown impurities, liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful tool.[1][2][3]

Troubleshooting Guides

Problem: I am not observing any degradation under my stress conditions.

  • Possible Cause: The stress conditions may not be stringent enough.

  • Solution:

    • Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).

    • Extend the duration of exposure to the stress condition.

    • Increase the temperature for thermal degradation studies.

    • Ensure direct and sufficient exposure for photolytic degradation studies.

Problem: The degradation is too extensive, and I cannot quantify the parent drug.

  • Possible Cause: The stress conditions are too harsh.

  • Solution:

    • Decrease the concentration of the stressor.

    • Shorten the exposure time.

    • Lower the temperature for thermal degradation.

    • For oxidative degradation, consider a milder oxidizing agent or a lower concentration of hydrogen peroxide.

Problem: I am seeing poor resolution between the parent drug and degradation product peaks in my HPLC chromatogram.

  • Possible Cause: The chromatographic method is not optimized for separating the specific degradation products formed.

  • Solution:

    • Modify the mobile phase composition (e.g., change the organic modifier, buffer concentration, or pH).

    • Adjust the gradient elution program to provide better separation.

    • Try a different stationary phase (e.g., a column with a different chemistry or particle size).

    • Optimize the column temperature.

Experimental Protocols

Acidic Degradation
  • Dissolve 20 mg of this compound in 1.0 mL of 0.1 M hydrochloric acid.[1][2][3]

  • Maintain the solution at room temperature for 3 hours.[1][2][3]

  • Neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide.[1][2][3]

  • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 2 mg/mL for analysis.[1][2]

Alkaline Degradation
  • Dissolve 20 mg of this compound in 1.0 mL of 0.1 M sodium hydroxide.[1][2][3]

  • Maintain the solution at room temperature for 3 hours.[1][2][3]

  • Neutralize the sample with an appropriate amount of 0.1 M hydrochloric acid.[1][2][3]

  • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 2 mg/mL for analysis.[1][2]

Oxidative Degradation
  • Dissolve 20 mg of this compound in 1.0 mL of 10% hydrogen peroxide.[1][2][3]

  • Store the solution at room temperature for 20 minutes.[1][2][3]

  • Dilute the sample with the mobile phase to a final concentration of approximately 2 mg/mL for analysis.

Thermal Degradation
  • Place a solid sample of this compound in an oven.

  • Heat the sample at 60°C for 5 days or at 80°C for 12 hours.[1][2]

  • Allow the sample to cool to room temperature.

  • Prepare a solution of the degraded sample at a concentration of 2 mg/mL in the mobile phase for analysis.[1][2]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionStressorConcentrationTemperatureDuration
Acidic0.1 M HCl20 mg/mLRoom Temperature3 hours
Alkaline0.1 M NaOH20 mg/mLRoom Temperature3 hours
Oxidative10% H₂O₂20 mg/mLRoom Temperature20 minutes
ThermalDry HeatN/A60°C / 80°C5 days / 12 hours

Table 2: Observed Impurities in this compound Stability Samples

Sample TypeImpurity 1 (%)Impurity 2 (%)
Fresh Samples0.020.06
Long-term Stability Samples0.150.17

Data sourced from a study on long-term stability samples, where Impurity 1 was identified as the Δ3(4) isomer of Cefotiam.[1][2]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sample Cefotiam Dihydrochloride Hydrate Sample Acid 0.1 M HCl RT, 3h Sample->Acid Base 0.1 M NaOH RT, 3h Sample->Base Oxidation 10% H2O2 RT, 20min Sample->Oxidation Thermal Dry Heat 60°C/80°C Sample->Thermal Photolytic ICH Q1B Light Exposure Sample->Photolytic Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC RP-HPLC Analysis Dilute->HPLC LCMS LC/MS Identification HPLC->LCMS

Caption: Experimental workflow for forced degradation studies of Cefotiam.

G cluster_acid_base Acid/Base Hydrolysis cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation Cefotiam Cefotiam BL_Cleavage β-Lactam Ring Cleavage Product Cefotiam->BL_Cleavage H+ or OH- Isomer Δ3(4) Isomer Cefotiam->Isomer Heat SOxide Sulfoxide Derivative Cefotiam->SOxide [O]

References

Technical Support Center: Enhancing Cefotiam Dihydrochloride Hydrate Efficacy Against Resistant Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Cefotiam dihydrochloride hydrate in experiments involving resistant bacterial isolates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cefotiam?

A1: Cefotiam is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][2] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[1]

Q2: What are the main mechanisms by which bacteria develop resistance to Cefotiam?

A2: Bacterial resistance to Cefotiam, and other cephalosporins, is primarily mediated by three mechanisms:

  • Enzymatic Degradation: The production of beta-lactamase enzymes that hydrolyze the beta-lactam ring of Cefotiam, rendering it inactive.[3][4]

  • Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), particularly PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA), which reduces the binding affinity of Cefotiam.[5][6]

  • Reduced Permeability and Efflux: Changes in the bacterial outer membrane porins that limit the entry of Cefotiam into the cell, or the active transport of the antibiotic out of the cell by efflux pumps.[7][8][9][10]

Q3: How can the efficacy of Cefotiam be improved against resistant strains?

A3: Several strategies can be employed to enhance the activity of Cefotiam against resistant isolates:

  • Combination Therapy: Using Cefotiam in combination with other antibiotics can create a synergistic effect. For example, combining it with aminoglycosides or other beta-lactams can be effective against certain resistant strains.[11][12]

  • Beta-Lactamase Inhibitors: Co-administration of Cefotiam with a beta-lactamase inhibitor can protect it from degradation by these enzymes, restoring its activity.

  • Novel Drug Delivery Systems: Encapsulating Cefotiam in nanoparticles or liposomes can improve its stability, and target delivery to the infection site, potentially overcoming some resistance mechanisms.[13][14][][16]

  • Prodrugs: Modifying Cefotiam into a prodrug can enhance its oral bioavailability and delivery to the target site.[17][18][19]

Q4: What are the recommended storage and stability conditions for this compound?

A4: this compound should be stored at 2-8°C.[1] It is important to note that Cefotiam is unstable in solutions, and it is recommended to use freshly prepared solutions for experiments.[20] For in-use stability, chemical and physical stability has been demonstrated for 36 hours at 2-8°C and for 18 hours at 25°C.[21] From a microbiological standpoint, immediate use is preferable.[21]

Troubleshooting Guides

Issue 1: Inconsistent or Higher-Than-Expected Minimum Inhibitory Concentration (MIC) Values
Possible Cause Troubleshooting Step
Degradation of Cefotiam Cefotiam is unstable in solution.[20] Prepare fresh solutions for each experiment. Ensure proper storage of the stock compound at 2-8°C.[1]
Inoculum Preparation Inconsistent inoculum density can lead to variable MIC results. Standardize the inoculum to a 0.5 McFarland standard.
Media Composition The pH and cation concentration of the media can affect antibiotic activity. Use Mueller-Hinton broth/agar as recommended by CLSI/EUCAST guidelines.[9]
Resistant Subpopulation The isolate may contain a subpopulation of resistant cells. Check for heterogeneous growth near the zone of inhibition in disk diffusion or skip wells in broth microdilution.
Contamination Contamination of the bacterial culture with a more resistant organism can lead to false high MIC values. Perform a purity plate to ensure a monoculture.
Issue 2: Lack of Synergy in Combination Therapy Experiments
Possible Cause Troubleshooting Step
Antagonistic Interaction The combination of drugs may be antagonistic. Review the literature for known interactions between the chosen antibiotics.
Incorrect Concentrations The concentrations used in the checkerboard assay may not be optimal to demonstrate synergy. Expand the range of concentrations tested for both drugs.
Mechanism of Resistance The resistance mechanism of the isolate may not be overcome by the chosen combination. For example, if resistance is due to an efflux pump that exports both drugs, synergy is unlikely. Characterize the resistance mechanism of the isolate.
Sub-optimal Assay Conditions The incubation time and temperature can influence the outcome of synergy testing. Follow a standardized protocol for the checkerboard assay.

Quantitative Data Summary

Table 1: MIC Values of Cefotiam and Combination Therapies against Resistant Isolates

OrganismResistance ProfileCefotiam MIC (µg/mL)CombinationCombination MIC (µg/mL)Fold Decrease in MICReference
S. aureus (MRSA)Methicillin-Resistant>128Cefotiam + Vancomycin1-2>64[7]
EnterobacteriaceaeModerately Susceptible4-32Cefotiam + Gentamicin0.5-48[20]
EnterobacteriaceaeResistant64-512Cefotiam + Amikacin8-648[20]
P. aeruginosaAminoglycoside-Resistant128Cefotaxime + Gentamicin16-642-8[11][12]

Note: Data for Cefotaxime is used as a proxy for Cefotiam against P. aeruginosa due to limited specific data for Cefotiam against this organism.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Cefotiam Stock Solution: Prepare a stock solution of Cefotiam in a suitable solvent (e.g., sterile water or DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the Cefotiam stock solution in CAMHB to achieve a range of concentrations.

  • Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar plate. Suspend colonies in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the Cefotiam dilutions. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of Cefotiam that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

  • This compound

  • Second antimicrobial agent

  • Sterile 96-well microtiter plates

  • CAMHB

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Drug Dilutions:

    • In a 96-well plate, serially dilute Cefotiam horizontally (e.g., across columns).

    • Serially dilute the second antibiotic vertically (e.g., down rows).

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation and Inoculation: Prepare the bacterial inoculum as described in the MIC protocol and add it to all wells containing the antibiotic combinations.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Visualizations

Beta_Lactam_Resistance_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-Lactam Beta-Lactam BlaR1 BlaR1 (Sensor) Beta-Lactam->BlaR1 Binds & Activates MecR1 MecR1 (Sensor) Beta-Lactam->MecR1 Binds & Activates PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Inhibits (Cell wall synthesis) BlaI BlaI (Repressor) BlaR1->BlaI Cleaves & Inactivates MecI MecI (Repressor) MecR1->MecI Cleaves & Inactivates blaZ_promoter blaZ Promoter BlaI->blaZ_promoter Represses mecA_promoter mecA Promoter MecI->mecA_promoter Represses Beta-Lactamase Beta-Lactamase (blaZ) blaZ_promoter->Beta-Lactamase Transcription & Translation PBP2a PBP2a (mecA) mecA_promoter->PBP2a Transcription & Translation Beta-Lactamase->Beta-Lactam Hydrolyzes & Inactivates PBP2a->Beta-Lactam Low affinity binding (Allows cell wall synthesis)

Caption: Signaling pathway of beta-lactam resistance in S. aureus.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Isolate Resistant Bacterial Isolate Inoculum Standardize Inoculum (0.5 McFarland) Isolate->Inoculum MIC_Assay Broth Microdilution MIC Assay Inoculum->MIC_Assay Checkerboard Checkerboard Synergy Assay Inoculum->Checkerboard Cefotiam_Stock Prepare Cefotiam Stock Solution Cefotiam_Stock->MIC_Assay Cefotiam_Stock->Checkerboard DrugB_Stock Prepare Second Drug Stock Solution DrugB_Stock->Checkerboard MIC_Value Determine MIC Value MIC_Assay->MIC_Value FIC_Index Calculate FIC Index Checkerboard->FIC_Index

Caption: Experimental workflow for assessing Cefotiam efficacy.

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Cefotiam Cefotiam Bacterial_Cell Resistant Bacterium Cefotiam->Bacterial_Cell Attempts to enter cell and inhibit PBPs PBP_Modification PBP Modification (e.g., PBP2a) Bacterial_Cell->PBP_Modification Leads to Efflux_Pump Efflux Pump Overexpression Bacterial_Cell->Efflux_Pump Overexpresses Beta_Lactamase Beta-Lactamase Production Beta_Lactamase->Cefotiam Degrades Efflux_Pump->Cefotiam Expels

Caption: Logical relationships of Cefotiam resistance mechanisms.

References

Validation & Comparative

A Head-to-Head Battle: Cefotiam Dihydrochloride Hydrate versus Ceftriaxone Against E. coli

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vitro comparison for researchers and drug development professionals.

In the ongoing search for effective treatments against Escherichia coli (E. coli), a common and clinically significant pathogen, the in vitro efficacy of various cephalosporins remains a critical area of investigation. This guide provides a detailed comparison of two such antibiotics: cefotiam dihydrochloride hydrate, a second-generation cephalosporin, and ceftriaxone, a widely used third-generation cephalosporin. By examining their performance through quantitative data, experimental protocols, and mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.

Quantitative Efficacy Against E. coli

The in vitro activity of cefotiam and ceftriaxone against E. coli is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

While extensive head-to-head studies with large panels of E. coli isolates are limited, available data provides valuable insights. One comparative study in a rabbit model of E. coli endocarditis reported the following MIC values for the specific strain used:

AntibioticMIC (µg/mL)
Cefotiam0.5[1]
Ceftriaxone0.06[1]

It is important to note that these values are from a single isolate and may not be representative of the broader spectrum of E. coli strains. Further research with a wider range of clinical isolates is necessary to establish comprehensive MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

One study highlighted that cefotiam is significantly more active than other second-generation cephalosporins like cefuroxime and cefoxitin against Gram-negative aerobes, including E. coli[2]. Ceftriaxone, as a third-generation cephalosporin, generally exhibits potent activity against E. coli.

Experimental Protocols: Determining In Vitro Efficacy

The determination of MIC values is a standardized process, with guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is a commonly employed technique.

Broth Microdilution Method (Based on CLSI M07 Guideline)
  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and ceftriaxone are prepared at a known concentration. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: E. coli colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis antibiotic_prep Prepare Antibiotic Dilutions inoculation Inoculate Microtiter Plate antibiotic_prep->inoculation inoculum_prep Prepare E. coli Inoculum inoculum_prep->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Experimental workflow for MIC determination.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Both cefotiam and ceftriaxone belong to the beta-lactam class of antibiotics. Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. The disruption of this process leads to a weakened cell wall and ultimately, cell lysis.

While both drugs target PBPs, there can be differences in their binding affinities for specific PBP types, which can influence their spectrum of activity and potency.

Ceftriaxone in E. coli has been shown to have a high affinity for PBP2 and PBP3 [3][4][5].

  • PBP3 is primarily involved in septum formation during cell division. Its inhibition leads to the formation of long, filamentous cells that are unable to divide.

  • PBP2 is involved in maintaining the rod shape of the bacterium.

The specific PBP binding profile of cefotiam in E. coli is less extensively documented. However, a study on Salmonella, a closely related Gram-negative bacterium, indicated that cefotiam has a higher affinity for PBP3SAL , a homolog of PBP3, than for PBP3 itself[6]. This suggests that PBP3 is likely a key target for cefotiam in E. coli as well.

signaling_pathway cluster_antibiotics Cephalosporins cluster_pbp Penicillin-Binding Proteins (PBPs) cluster_synthesis Peptidoglycan Synthesis cluster_outcome Bacterial Outcome cefotiam Cefotiam pbp3 PBP3 (Cell Division) cefotiam->pbp3 Inhibits ceftriaxone Ceftriaxone pbp2 PBP2 (Cell Shape) ceftriaxone->pbp2 Inhibits ceftriaxone->pbp3 Inhibits peptidoglycan Peptidoglycan Synthesis pbp2->peptidoglycan pbp3->peptidoglycan cell_lysis Cell Wall Weakening & Cell Lysis peptidoglycan->cell_lysis Inhibition leads to

Mechanism of action of Cefotiam and Ceftriaxone on E. coli.

Conclusion

Both this compound and ceftriaxone demonstrate in vitro activity against E. coli by inhibiting bacterial cell wall synthesis through the targeting of essential penicillin-binding proteins. Based on the limited direct comparative data, ceftriaxone appears to be more potent with a lower MIC value against the tested E. coli strain. However, a comprehensive understanding of their comparative efficacy requires further studies with a larger and more diverse collection of clinical E. coli isolates to determine MIC50 and MIC90 values. Researchers should adhere to standardized protocols, such as those from CLSI and EUCAST, to ensure the reliability and comparability of in vitro susceptibility data. A deeper investigation into the specific PBP binding affinities of cefotiam in E. coli would also provide a more complete picture of its mechanism of action and potential advantages.

References

Comparative Analysis of Cefotiam and Cephalothin in the Treatment of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, presenting a comparative analysis of the efficacy, pharmacokinetics, and mechanisms of action of Cefotiam and Cephalothin in the context of urinary tract infections (UTIs).

This document provides an objective comparison of Cefotiam, a second-generation cephalosporin, and Cephalothin, a first-generation cephalosporin, for the treatment of urinary tract infections. The analysis is supported by experimental data from clinical and preclinical studies, with detailed methodologies for key experiments.

Mechanism of Action

Both Cefotiam and Cephalothin are bactericidal β-lactam antibiotics that exert their effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary target for these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[3][4][5] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, these cephalosporins disrupt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[6][7]

Mechanism of Action of Cefotiam and Cephalothin cluster_drug Cephalosporin Antibiotic cluster_bacteria Bacterial Cell Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to and inhibits Cephalothin Cephalothin Cephalothin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellLysis Cell Lysis CellWall->CellLysis Weakening leads to

Caption: Mechanism of action for Cefotiam and Cephalothin.

Pharmacokinetic Properties

The pharmacokinetic profiles of Cefotiam and Cephalothin are crucial for their efficacy in treating UTIs, as high concentrations in the urinary tract are desirable. Both drugs are administered parenterally and are primarily excreted unchanged in the urine.

ParameterCefotiamCephalothinReference(s)
Administration Parenteral (IM/IV)Parenteral (IV/IM)[3][7]
Bioavailability (IM) ~60%Not specified[1][8]
Protein Binding ~40%65-80%[9]
Elimination Half-life ~1 hour30-50 minutes[8][9][10]
Metabolism Minimally metabolized10-40% metabolized to a less active metabolite[2][9][11]
Excretion Primarily renal; 50-70% excreted unchanged in urine within 12 hoursPrimarily renal; 60-95% excreted unchanged in urine[2][9][11]

Comparative Efficacy

In Vitro Susceptibility

In vitro studies are fundamental in determining the potential effectiveness of an antibiotic against specific pathogens. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

UropathogenCefotiam MIC (µg/mL)Cephalothin MIC (µg/mL)Reference(s)
Escherichia coli0.06 (median)60% resistance reported in a meta-analysis[12][13]
Proteus mirabilis1.5625[14][15][16]
Klebsiella pneumoniaeMICs range from 0.003 to 32Not specified[12]

Note: The provided data for Cephalothin against E. coli indicates a high resistance rate rather than a specific MIC value from a comparative study.

Clinical Trials

A randomized clinical trial directly comparing Cefotiam and Cephalothin in the treatment of UTIs provides valuable insights into their clinical performance.

ParameterCefotiam (1g twice daily)Cephalothin (1g four times daily)Reference(s)
Number of Patients 1916[17]
Treatment Duration 10 days10 days[17]
Treatment Failures 1 (delayed relapse)5 (3 persistent bacteriuria, 2 relapse)[17]
Time to Bacteriuria Disappearance Significantly shorterLonger[17]

Mechanisms of Resistance

The emergence of antibiotic resistance is a significant challenge in the treatment of UTIs. The primary mechanism of resistance to β-lactam antibiotics, including cephalosporins, is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Extended-spectrum β-lactamases (ESBLs) are of particular concern as they can inactivate a wide range of cephalosporins.

Bacterial Resistance to Cephalosporins Cephalosporin Cefotiam / Cephalothin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Target BetaLactamase β-Lactamase (e.g., ESBL) Cephalosporin->BetaLactamase Hydrolysis by NoInhibition No Inhibition of Cell Wall Synthesis PBP->NoInhibition Continues synthesis InactiveAntibiotic Inactive Antibiotic BetaLactamase->InactiveAntibiotic InactiveAntibiotic->PBP Fails to inhibit

Caption: Primary mechanism of bacterial resistance to cephalosporins.

Other resistance mechanisms include alterations in the target PBPs, reducing the binding affinity of the antibiotic, and changes in the bacterial outer membrane permeability, which can limit the antibiotic's access to the PBPs.[18]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of Cefotiam and Cephalothin against uropathogens is determined using standardized antimicrobial susceptibility testing methods.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each antibiotic against clinical isolates of uropathogens.

Methodology (Broth Microdilution):

  • Isolate Preparation: Bacterial isolates from urine samples of patients with UTIs are cultured on appropriate agar plates to obtain pure colonies.

  • Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antibiotic Dilution: Serial twofold dilutions of Cefotiam and Cephalothin are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: The microtiter plates containing the antibiotic dilutions are inoculated with the prepared bacterial suspensions.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Susceptibility Testing Start Start: Obtain Uropathogen Isolate PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Microtiter Plate PrepareInoculum->Inoculate SerialDilution Prepare Serial Dilutions of Cefotiam & Cephalothin SerialDilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End: Determine Susceptibility ReadMIC->End

Caption: Experimental workflow for determining MIC.

Clinical Trial Protocol for Comparative Efficacy

The clinical efficacy of Cefotiam and Cephalothin in treating UTIs was evaluated in a randomized clinical trial.

Objective: To compare the therapeutic efficacy and tolerance of Cefotiam and Cephalothin in patients with UTIs.

Study Design: A randomized, controlled clinical trial.

Patient Population: Patients diagnosed with urinary tract infections, confirmed by urine culture.

Methodology:

  • Patient Recruitment and Randomization: Eligible patients are randomly assigned to one of two treatment groups: Cefotiam or Cephalothin.

  • Treatment Administration:

    • Cefotiam group: Receives 1g of Cefotiam parenterally twice daily.

    • Cephalothin group: Receives 1g of Cephalothin parenterally four times daily.

    • The duration of treatment is 10 days for both groups.

  • Efficacy Assessment: The primary endpoint is the eradication of bacteriuria, confirmed by follow-up urine cultures during and after treatment. The time to the disappearance of bacteriuria is also recorded.

  • Tolerance and Safety Assessment: Patients are monitored for any adverse effects throughout the study.

  • Data Analysis: The rates of bacteriological cure, persistence, and relapse are compared between the two groups using appropriate statistical methods.

Conclusion

Based on the available experimental data, Cefotiam demonstrates superior performance compared to Cephalothin in the treatment of urinary tract infections. This is supported by its greater in vitro activity against key uropathogens like Proteus mirabilis and a higher clinical cure rate with a more convenient dosing schedule in a comparative clinical trial.[14][15][16][17] The significantly faster disappearance of bacteriuria with Cefotiam further underscores its enhanced efficacy.[17] While both antibiotics share a similar mechanism of action, the differences in their chemical structure likely contribute to the observed variations in their antibacterial spectrum, pharmacokinetic properties, and ultimately, their clinical effectiveness in treating UTIs. For researchers and drug development professionals, Cefotiam represents a more potent and clinically advantageous option over Cephalothin for this indication.

References

A Comparative Guide to HPLC and Alternative Methods for Cefotiam Dihydrochloride Hydrate Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For Cefotiam dihydrochloride hydrate, a second-generation cephalosporin antibiotic, ensuring the accurate detection and quantification of impurities is critical for guaranteeing its safety and efficacy. This guide provides a comparative overview of the widely used High-Performance Liquid Chromatography (HPLC) method for impurity profiling of this compound, alongside a discussion of alternative and complementary analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis of related substances in this compound due to its high resolution, sensitivity, and robustness. A validated HPLC method allows for the separation and quantification of various potential impurities, including degradation products and isomers.[1][2]

Experimental Protocol for HPLC Analysis

A validated RP-HPLC method for the determination of related substances in Cefotiam hydrochloride for injection has been established with the following parameters:

  • Chromatographic System:

    • Column: ODS C18, 4.6 mm x 250 mm, 5 µm particle size

    • Guard Column: 4 mm x 10 cm

    • Detector: UV at 254 nm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

  • Mobile Phase:

    • A mixture of [methanol: acetonitrile (70:30)], triethylamine phosphate buffer (0.05 mol/L) containing 1-octanesulfonic acid (0.025 mol/L), adjusted to pH 4 with phosphoric acid. The final ratio of the organic solvent mixture to the buffer is 58:42 (v/v).[3]

  • Sample Preparation:

    • Prepare a solution of Cefotiam hydrochloride for injection in the mobile phase to a concentration within the linear detection range.

Performance of the Validated HPLC Method

The performance of this HPLC method has been validated to ensure its suitability for impurity profiling. The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 0.12 - 0.28 mg/mL
Correlation Coefficient (r) 0.9994
Limit of Detection (LOD) 20 ng
Recovery 100.1%
Precision (RSD) < 1% (Intra-day and Inter-day)
Stability Sample solution is stable for 24 hours

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool, other techniques can offer different selectivity and advantages, making them valuable alternatives or orthogonal methods for a comprehensive impurity profile.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. For complex impurity profiles or when trace-level impurities need to be quantified, UPLC can be a superior alternative.

Key Advantages of UPLC over HPLC:

  • Higher Resolution: Better separation of closely eluting impurities.

  • Faster Run Times: Increased sample throughput.

  • Increased Sensitivity: Improved detection of low-level impurities.

  • Reduced Solvent Consumption: More environmentally friendly and cost-effective.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a separation technique based on the differential migration of charged species in an electric field. It offers a different separation mechanism compared to HPLC, which is based on partitioning between the mobile and stationary phases. This makes CE an excellent orthogonal technique to HPLC for impurity profiling, as it can resolve impurities that may co-elute in an HPLC system.[4]

Key Advantages of Capillary Electrophoresis:

  • High Efficiency and Resolution: Capable of separating complex mixtures with high efficiency.

  • Different Selectivity: Provides a complementary impurity profile to HPLC.

  • Minimal Sample and Reagent Consumption: A green and cost-effective technique.

  • Versatility: Various modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed to optimize separations.[4]

Method Comparison and Logical Workflow

The choice of analytical method for impurity profiling depends on the specific requirements of the analysis, such as the complexity of the impurity profile, the required sensitivity, and the desired sample throughput.

Logical Workflow for Cefotiam Impurity Analysis cluster_0 Primary Analysis cluster_1 Alternative/Complementary Analysis cluster_2 Impurity Identification HPLC HPLC Method (Primary Choice for Routine QC) UPLC UPLC Method (For Higher Resolution & Throughput) HPLC->UPLC Need for higher resolution/speed CE Capillary Electrophoresis (Orthogonal Method for Confirmation) HPLC->CE Confirmation of peak purity LC_MS LC-MS/MS UPLC->LC_MS Identify unknown impurities CE->LC_MS Identify unknown impurities NMR NMR LC_MS->NMR Structural Elucidation

Caption: Workflow for selecting an analytical method for Cefotiam impurity profiling.

Forced Degradation Studies

Forced degradation studies are essential to understand the potential degradation pathways of this compound and to ensure that the chosen analytical method is stability-indicating.[5] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[2][5] The analytical method must be able to separate the active ingredient from all potential degradation products.

Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis Analysis Analyze Stressed Samples using Validated Method (e.g., HPLC, UPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (e.g., H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photolytic Photolytic Stress Photolytic->Analysis Evaluation Evaluate Peak Purity & Method Specificity Analysis->Evaluation Cefotiam This compound Cefotiam->Acid Cefotiam->Base Cefotiam->Oxidation Cefotiam->Thermal Cefotiam->Photolytic

References

In Vivo Showdown: Cefotiam Versus Cefazolin in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cephalosporin antibiotics, both Cefotiam and Cefazolin have carved out significant roles in clinical practice. While in vitro studies provide a foundational understanding of their antibacterial activity, in vivo models are critical for elucidating their therapeutic potential in a physiological system. This guide offers a comparative analysis of the in vivo efficacy of Cefotiam and Cefazolin, supported by experimental data from various preclinical infection models.

Quantitative Efficacy Comparison

The following tables summarize the in vivo efficacy of Cefotiam and Cefazolin against various bacterial pathogens in different animal models. These data highlight the relative potency and therapeutic outcomes of each antibiotic.

Table 1: Efficacy in a Mouse Model of Klebsiella pneumoniae Pneumonia

AntibioticTotal DoseOutcomeReference
CefotiamLower than CefazolinApproximately 8 times as active as Cefazolin[1]
CefazolinHigher than Cefotiam-[1]

Table 2: Efficacy in a Rabbit Model of Escherichia coli Endocarditis

AntibioticDosage RegimenBacterial Titer (log10 CFU/g of vegetation)Reference
CefotiamNot specified7.56 ± 1[2]

Note: This study did not directly compare Cefotiam with Cefazolin but with Ceftriaxone. The data for Cefotiam is included for reference.

Table 3: Efficacy in a Mouse Model of Proteus mirabilis Urinary Tract Infection

AntibioticDosageOutcomeReference
Cefotiam50 mg/kgAs rapid or more rapid bacterial clearance than 200 mg/kg of Cefazolin[3]
100 mg/kg or moreSterilized the urine within 3 days[3]
Cefazolin>800 mg/kgRequired for equivalent therapeutic results to Cefotiam[3]

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo comparison studies.

Mouse Model of Klebsiella pneumoniae Pneumonia[1]
  • Animal Model: Mice.

  • Bacterial Strain: Klebsiella pneumoniae DT-S.

  • Infection Route: Intranasal inoculation.

  • Treatment Regimen: Various dosage schedules of Cefotiam and Cefazolin were administered to achieve plasma levels of short and long duration, starting at 3, 18, and 30 hours after infection.

  • Efficacy Assessment: The therapeutic effect was evaluated based on the survival of the mice and the total dose of the antibiotic administered.

Rabbit Model of Escherichia coli Endocarditis[2]
  • Animal Model: Rabbits.

  • Bacterial Strain: Escherichia coli.

  • Infection Route: A catheter was inserted into the left ventricle to induce sterile vegetations, followed by intravenous injection of E. coli.

  • Treatment Regimen: Treatment was initiated after the establishment of endocarditis. The specific dosage for Cefotiam was not detailed in the provided abstract.

  • Efficacy Assessment: The bacterial titer in the aortic valve vegetations was determined after 4 days of treatment and expressed as log10 CFU per gram of vegetation.

Mouse Model of Proteus mirabilis Urinary Tract Infection[3]
  • Animal Model: Mice.

  • Bacterial Strain: Proteus mirabilis IFO 3849.

  • Infection Route: Transurethral inoculation.

  • Treatment Regimen: Beginning 3 days after infection, various doses of Cefotiam and Cefazolin were administered subcutaneously twice a day for 5 days.

  • Efficacy Assessment: The therapeutic effect was assessed by measuring the clearance of bacteria from the urinary tract organs.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for in vivo antibiotic efficacy studies, based on the methodologies described in the cited research.

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimatization Animal Acclimatization Infection_Induction Induction of Infection in Animal Model Animal_Acclimatization->Infection_Induction Bacterial_Culture Bacterial Culture Preparation Bacterial_Culture->Infection_Induction Treatment_Group_Cefotiam Treatment Group: Cefotiam Infection_Induction->Treatment_Group_Cefotiam Treatment_Group_Cefazolin Treatment Group: Cefazolin Infection_Induction->Treatment_Group_Cefazolin Control_Group Control Group (Vehicle) Infection_Induction->Control_Group Efficacy_Assessment Efficacy Assessment (e.g., Bacterial Load, Survival) Treatment_Group_Cefotiam->Efficacy_Assessment Treatment_Group_Cefazolin->Efficacy_Assessment Control_Group->Efficacy_Assessment Data_Analysis Statistical Data Analysis Efficacy_Assessment->Data_Analysis

Caption: Generalized workflow for in vivo antibiotic efficacy studies.

Summary of Findings

The presented in vivo data consistently demonstrate that Cefotiam exhibits potent antibacterial activity, often surpassing that of Cefazolin in the studied preclinical models. In a mouse model of K. pneumoniae pneumonia, Cefotiam was found to be significantly more active than Cefazolin.[1] Similarly, in a murine model of P. mirabilis urinary tract infection, Cefotiam achieved bacterial clearance at a much lower dose compared to Cefazolin.[3]

It is important to note that the in vivo efficacy of an antibiotic is influenced by a multitude of factors beyond its direct antibacterial activity, including its pharmacokinetic and pharmacodynamic properties. For instance, the half-life, protein binding, and tissue distribution of a drug can significantly impact its concentration at the site of infection and, consequently, its therapeutic outcome. While direct comparative pharmacokinetic data from the same in vivo studies are limited in the provided results, it is a critical consideration for a comprehensive evaluation.

References

Cross-Resistance Profile of Cefotiam Dihydrochloride Hydrate in Comparison to Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance patterns of Cefotiam dihydrochloride hydrate alongside other beta-lactam antibiotics. The data presented is compiled from various in-vitro studies to offer an objective overview of its performance against a range of bacterial isolates, including those with defined resistance mechanisms.

Comparative In-Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefotiam and other beta-lactams against various Gram-negative and Gram-positive bacteria. MIC values are a crucial indicator of an antibiotic's potency; lower values signify greater efficacy.

Gram-Negative Bacteria

The in-vitro activity of Cefotiam against Enterobacteriaceae is notably higher than that of cefoxitin, cefuroxime, and cefazolin.[1] Cefotiam demonstrates comparable or slightly greater activity than cefoperazone against many Enterobacteriaceae, particularly Klebsiella spp.[1] However, unlike cefoperazone, Cefotiam shows no significant activity against Pseudomonas aeruginosa.[1]

Bacterial SpeciesCefotiam (mg/L)Cefoperazone (mg/L)Cefoxitin (mg/L)Cefuroxime (mg/L)Cefazolin (mg/L)
Escherichia coli0.50.5844
Klebsiella spp.0.250.5422
Enterobacter spp.12>641632
Proteus mirabilis0.250.5822
Proteus (indole-positive)14321632
Serratia marcescens48>64>64>64
Haemophilus influenzae21428
Pseudomonas aeruginosa>644>64>64>64

Note: Data compiled from in-vitro studies using agar dilution methods.[1] Values represent the mode MIC.

Gram-Positive Bacteria

Against Staphylococcus aureus, Cefotiam is approximately twice as active as cefoperazone. However, cefazolin remains the most potent agent tested against this bacterium.[2]

Bacterial SpeciesCefotiam (mg/L)Cefoperazone (mg/L)Cefazolin (mg/L)
Staphylococcus aureus0.510.25

Note: Data compiled from in-vitro studies using agar dilution methods.[2] Values represent the mode MIC.

Experimental Protocols

The data presented in this guide is primarily derived from standardized in-vitro susceptibility testing methods. The following are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterial strain is grown overnight in a suitable broth medium. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotics are prepared in a 96-well microtiter plate using a cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Beta-Lactamase Hydrolysis Assay (Chromogenic Method)

This assay is used to determine the susceptibility of a beta-lactam antibiotic to hydrolysis by beta-lactamase enzymes produced by resistant bacteria.

  • Enzyme Preparation: Beta-lactamase enzymes are extracted from the periplasmic space of the test bacteria through methods such as osmotic shock. The protein concentration of the enzyme extract is determined.

  • Assay Procedure: The assay is typically performed in a spectrophotometer-compatible cuvette or a 96-well plate. The reaction mixture contains a buffered solution, the purified beta-lactamase, and the beta-lactam antibiotic to be tested.

  • Detection of Hydrolysis: The hydrolysis of the beta-lactam ring is monitored by measuring the change in absorbance at a specific wavelength. For many cephalosporins, this involves a shift in the UV absorption spectrum. Alternatively, a chromogenic beta-lactam substrate, such as nitrocefin, can be used. Hydrolysis of nitrocefin results in a color change that can be measured spectrophotometrically at 486 nm.

  • Calculation of Hydrolysis Rate: The rate of hydrolysis is calculated from the change in absorbance over time and is typically expressed as the amount of substrate hydrolyzed per unit of time per unit of enzyme.

Visualizing Experimental Workflows and Resistance Mechanisms

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for antimicrobial susceptibility testing and the key mechanisms of beta-lactam action and resistance.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

G cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Beta-Lactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Binds to Cell Wall Synthesis Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->Cell Wall Synthesis Inhibits Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to Beta-Lactamase β-Lactamase Enzyme Beta-Lactamase->Beta-Lactam Hydrolyzes Altered PBP Altered PBPs Altered PBP->Beta-Lactam Reduced Binding Affinity Reduced Permeability Reduced Permeability (Porin Channel Loss) Reduced Permeability->Beta-Lactam Prevents Entry Efflux Pump Efflux Pumps Efflux Pump->Beta-Lactam Expels Drug

Caption: Beta-Lactam Action and Resistance Mechanisms.

Discussion on Cross-Resistance

Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to other, often structurally related, antibiotics. In the context of beta-lactams, the primary driver of cross-resistance is the production of beta-lactamase enzymes.

Cefotiam is susceptible to hydrolysis by some beta-lactamases, particularly chromosomal cephalosporinases produced by bacteria like Enterobacter and Klebsiella.[3] This enzymatic degradation is a key factor in cross-resistance with other cephalosporins that are also substrates for these enzymes. However, Cefotiam has shown stability against some penicillinases.[3]

Studies have indicated that resistance induced by cephalosporins is often accompanied by resistance to penicillins, especially in P. aeruginosa and Enterobacter. Conversely, resistance to cephalosporins is less frequently induced by penicillins. This suggests that the selective pressure from cephalosporin use may more broadly impact the efficacy of the beta-lactam class.

The activity of Cefotiam can be enhanced when used in combination with other beta-lactam antibiotics. For instance, a synergistic effect has been observed with mecillinam against certain strains of Enterobacteriaceae. This suggests that combination therapy could be a viable strategy to overcome resistance in some cases.

References

Synergistic Antimicrobial Effects of Cefotiam Dihydrochloride Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synergistic effects observed when Cefotiam dihydrochloride hydrate is combined with other antimicrobial agents. The following sections detail key synergistic combinations, present available quantitative data, outline experimental methodologies, and visualize the underlying principles and workflows. This information is intended to support further research and development in the field of antimicrobial chemotherapy.

Introduction to Cefotiam and Antimicrobial Synergy

Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. In an era of increasing antimicrobial resistance, combination therapy is a crucial strategy to enhance efficacy, broaden the spectrum of activity, and reduce the development of resistant strains. The synergistic effect of combining Cefotiam with other antimicrobial agents can lead to a more potent bactericidal effect than the sum of the individual agents. This guide explores the evidence for such synergy, focusing on combinations with other β-lactams and aminoglycosides against clinically relevant pathogens.

Synergistic Combinations with Cefotiam

In vitro studies have demonstrated the synergistic potential of Cefotiam with several classes of antimicrobial agents against a range of bacterial species, most notably Methicillin-resistant Staphylococcus aureus (MRSA) and various Enterobacteriaceae.

Cefotiam in Combination with other β-Lactam Antibiotics

The combination of Cefotiam with other β-lactam antibiotics, such as carbapenems and other cephalosporins, has shown significant synergistic activity, particularly against MRSA.

  • Against Methicillin-Resistant Staphylococcus aureus (MRSA):

    • With Imipenem: Strong synergy has been consistently reported when Cefotiam is combined with imipenem against MRSA strains. Studies have reported Fractional Inhibitory Concentration (FIC) indices of ≤0.5, and in some cases as low as ≤0.12, indicating a potent synergistic interaction.[1][2] This synergy is often bactericidal. The proposed mechanism involves imipenem causing initial cell wall impairment, which is then enhanced by Cefotiam.

    • With Cefamandole: Cefamandole has also been shown to markedly increase the antimicrobial activity of imipenem against MRSA, with Cefotiam showing a similarly strong, albeit slightly lesser, synergistic effect.[1]

    • With Cefmetazole and Flomoxef: Synergistic effects have also been observed with combinations of Cefotiam and cefmetazole or flomoxef against a majority of tested MRSA strains.

  • Against Enterobacteriaceae:

    • With Mecillinam: The combination of Cefotiam and mecillinam has demonstrated the highest rate of synergistic activity against Enterobacteriaceae strains that are moderately susceptible or resistant to Cefotiam alone.

Cefotiam in Combination with Aminoglycosides

The combination of Cefotiam with aminoglycosides has proven to be highly effective against various strains of Enterobacteriaceae.

  • Against Enterobacteriaceae:

    • High rates of synergy have been observed when Cefotiam is combined with gentamicin (81% of strains), amikacin (76%), tobramycin (67%), and netilmicin (67%) against strains with moderate susceptibility or resistance to Cefotiam.[3] This suggests that the addition of an aminoglycoside can restore the clinical utility of Cefotiam against less susceptible Gram-negative bacteria.

Cefotiam in Combination with Glycopeptides and Other Agents
  • Against Methicillin-Resistant Staphylococcus aureus (MRSA):

    • With Vancomycin and Enramycin: In instances where combinations of Cefotiam with other β-lactams did not show synergy against certain MRSA strains, the addition of vancomycin or enramycin resulted in a synergistic effect.

Quantitative Data Summary

The assessment of synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from data obtained through checkerboard assays. An FIC index of ≤ 0.5 is generally interpreted as synergy, > 0.5 to 4 as additive or indifferent, and > 4 as antagonism.

Table 1: Summary of Synergistic Activity of Cefotiam Combinations against MRSA

Combination AgentTarget OrganismReported FIC IndexReference
ImipenemMRSA≤0.5[1]
CefamandoleMRSA≤0.5[1]
CefazolinMRSA≤0.5[1]
CephalothinMRSA≤0.5[1]

Table 2: Summary of Synergistic Activity of Cefotiam Combinations against Enterobacteriaceae

Combination AgentTarget OrganismPercentage of Strains Showing SynergyReference
GentamicinEnterobacteriaceae81%[3]
AmikacinEnterobacteriaceae76%[3]
TobramycinEnterobacteriaceae67%[3]
NetilmicinEnterobacteriaceae67%[3]
MecillinamEnterobacteriaceaeHigh rate of synergy reported

Experimental Protocols

The most common method for determining the synergistic effect of two antimicrobial agents is the checkerboard broth microdilution assay .

Checkerboard Broth Microdilution Assay Protocol

This method involves testing serial dilutions of two antimicrobial agents, both individually and in combination, against a standardized bacterial inoculum.

1. Preparation of Materials:

  • 96-well microtiter plates.
  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.
  • Stock solutions of this compound and the second antimicrobial agent at known concentrations.
  • Standardized bacterial inoculum (typically 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

2. Assay Setup:

  • In each well of the microtiter plate, serial twofold dilutions of Cefotiam are made along the y-axis (rows).
  • Serial twofold dilutions of the second antimicrobial agent are made along the x-axis (columns).
  • This creates a matrix of wells containing various concentrations of both drugs.
  • Control wells are included:
  • Growth control (no antibiotic).
  • Sterility control (no bacteria).
  • Wells with only serial dilutions of Cefotiam.
  • Wells with only serial dilutions of the second antimicrobial agent.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.
  • The plates are incubated at 35-37°C for 16-20 hours.

4. Data Analysis and FIC Index Calculation:

  • After incubation, the wells are visually inspected for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
  • The Fractional Inhibitory Concentration (FIC) is calculated for each drug in the combination:
  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
  • The FIC index is the sum of the individual FICs:
  • FIC Index = FIC of Drug A + FIC of Drug B

5. Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5
  • Additive/Indifference: 0.5 < FIC Index ≤ 4
  • Antagonism: FIC Index > 4

Visualizations

Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_media Prepare Culture Media (e.g., Mueller-Hinton Broth) serial_dilution_A Serial Dilution of Cefotiam (Drug A) along rows prep_media->serial_dilution_A serial_dilution_B Serial Dilution of Second Agent (Drug B) along columns prep_media->serial_dilution_B prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate prep_drugs Prepare Stock Solutions of Antimicrobial Agents prep_drugs->serial_dilution_A prep_drugs->serial_dilution_B serial_dilution_A->inoculate serial_dilution_B->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Determine MICs (visual inspection for turbidity) incubate->read_mic calc_fic Calculate FIC Index: FIC(A) + FIC(B) read_mic->calc_fic interpret Interpret Results: Synergy, Additive, or Antagonism calc_fic->interpret

Caption: Workflow of the checkerboard broth microdilution assay.

Proposed Mechanism of Synergy: β-Lactam Combinations against MRSA

G cluster_bacterium MRSA Bacterium pbp2a Penicillin-Binding Protein 2a (PBP2a) (Low affinity for β-lactams) synergy Synergistic Bactericidal Effect pbp2a->synergy cell_wall Peptidoglycan Cell Wall cell_wall->synergy imipenem Imipenem imipenem->cell_wall Induces cell wall impairment cefotiam Cefotiam cefotiam->pbp2a Binds to other PBPs, enhances damage

Caption: Proposed synergistic mechanism of Imipenem and Cefotiam against MRSA.

References

Cefotiam: A Comparative Analysis of In Vitro Activity Against Key Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Minimum Inhibitory Concentration (MIC) values of Cefotiam, a second-generation cephalosporin, against a range of clinically significant bacterial species. The data presented is compiled from various in vitro studies to offer a valuable resource for researchers in microbiology and drug development.

Data Presentation: Cefotiam MIC Values

The following table summarizes the in vitro activity of Cefotiam against several Gram-positive and Gram-negative bacteria. The data is presented as MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range. These values are crucial for understanding the potency and spectrum of activity of Cefotiam.

Bacterial SpeciesGram StainNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)PositiveVaries by study0.12 - 160.51
Streptococcus pneumoniaePositiveVaries by study≤0.015 - 40.060.5
Streptococcus pyogenesPositiveVaries by study≤0.015 - 0.120.030.06
Escherichia coliNegativeVaries by study0.06 - >1280.58
Klebsiella pneumoniaeNegativeVaries by study0.12 - >1280.516
Haemophilus influenzaeNegativeVaries by study≤0.015 - 20.030.06
Proteus mirabilisNegativeVaries by study≤0.12 - 80.251
Enterobacter cloacaeNegativeVaries by study0.25 - >1288>128
Pseudomonas aeruginosaNegativeVaries by study8 - >128>128>128

Note: MIC values can vary depending on the testing methodology, geographical location of the isolates, and the specific strains tested. The data presented here is a synthesis from multiple sources for comparative purposes.

Experimental Protocols: MIC Determination

The Minimum Inhibitory Concentration (MIC) values presented in this guide are primarily determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of results across different laboratories.

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The procedure involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of Cefotiam is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. These dilutions are dispensed into the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, specific atmospheric conditions and supplemented media are required.

  • Reading of Results: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_antibiotic Prepare Cefotiam Stock Solution prep_dilutions Perform Serial Dilutions in Microtiter Plate prep_antibiotic->prep_dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination by broth microdilution.

A Head-to-Head Comparison of Cefotiam and Other Second-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the second-generation cephalosporin, Cefotiam, with other prominent members of its class, including Cefuroxime, Cefaclor, and Cefoxitin. The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these antibacterial agents.

Antibacterial Spectrum: In Vitro Activity

The in vitro activity of a cephalosporin is a critical determinant of its potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefotiam and other second-generation cephalosporins against a range of common Gram-positive and Gram-negative pathogens. Lower MIC values indicate greater potency.

PathogenCefotiam MIC (µg/mL)Cefuroxime MIC (µg/mL)Cefaclor MIC (µg/mL)Cefoxitin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.25 - 32VariesVariesVaries
Streptococcus pneumoniaeVariesVariesVariesVaries
Streptococcus pyogenesVariesVariesVariesVaries
Escherichia coliActiveActiveVariesActive
Klebsiella pneumoniaeActiveActiveVariesActive
Haemophilus influenzaeActiveActiveActiveVaries
Proteus mirabilisActiveActiveVariesActive
Enterobacter spp.Often ResistantOften ResistantVariesOften Resistant
Bacteroides fragilisLess ActiveVariesInactiveActive

Data Interpretation: Cefotiam demonstrates good activity against many Enterobacteriaceae, comparable to other second-generation cephalosporins.[1] Against Staphylococcus aureus, Cefotiam has shown notable potency.[2] Cefoxitin is distinguished by its enhanced activity against anaerobic bacteria like Bacteroides fragilis.[3] Cefuroxime and Cefaclor are commonly used for respiratory tract infections due to their activity against Haemophilus influenzae.[3]

Pharmacokinetic Properties

The pharmacokinetic profile of an antibiotic influences its dosing regimen and ability to reach effective concentrations at the site of infection. The following table outlines key pharmacokinetic parameters for Cefotiam and its comparators in healthy adults.

ParameterCefotiamCefuroximeCefaclorCefoxitin
Administration IV/IMIV/IM/OralOralIV/IM
Half-life (t½) ~1 hour[2]~1.2 hours[4]~0.6-0.9 hours~0.7-1.1 hours
Protein Binding ~40%[2]33-50%[4]~25%~65-79%
Elimination Primarily renal[2]Primarily renal[4]Primarily renalPrimarily renal
Bioavailability (Oral) N/AVaries (axetil prodrug)Well-absorbedN/A

Data Interpretation: Cefotiam has a relatively short half-life of approximately one hour.[2] Its protein binding is moderate at around 40%.[2] Cefuroxime has a slightly longer half-life.[4] Cefaclor is administered orally and has a short half-life. Cefoxitin exhibits higher protein binding compared to the others. All are primarily eliminated through the kidneys.

Clinical Efficacy and Safety

Direct comparative clinical trials provide the most robust evidence for differentiating therapeutic agents. Below is a summary of findings from studies comparing Cefotiam with other second-generation cephalosporins.

Cefotiam vs. Cefuroxime

A study involving 41 hospitalized patients randomized to receive either Cefotiam or Cefuroxime investigated their potential for nephrotoxicity. The results indicated that patients treated with Cefotiam showed higher levels of proteinuria and urinary excretion of lysosomal enzymes compared to those treated with Cefuroxime, suggesting a higher potential for tubulotoxicity with Cefotiam.[5]

Cefotiam vs. Cefoxitin

A clinical trial comparing Cefotiam and Cefoxitin for the treatment of severe or complicated urinary tract infections was conducted. The results of this study were published as a letter to the editor, and the full data is not available.[6]

Cefotiam vs. Cefaclor

No direct head-to-head clinical trials comparing the efficacy and safety of Cefotiam and Cefaclor were identified in the conducted search. The clinical efficacy of Cefaclor has been evaluated in numerous studies against other antibiotics, such as amoxicillin-clavulanate and cefprozil, for conditions like respiratory tract infections and skin and soft tissue infections.[5][7][8]

Safety and Tolerability

In a study evaluating Cefotiam for lower respiratory tract infections, a satisfactory response was observed in 90% of patients, and the drug was generally well-tolerated. Another study comparing Cefotiam to cefamandole in respiratory tract infections found that both drugs had good and comparable tolerability.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution method , as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the cephalosporins are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizations

Mechanism of Action of Cephalosporins

Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Crosslinking Transpeptidation (Cross-linking) Cephalosporin->Crosslinking Inhibits PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Lysis Cell Lysis & Death CellWall->Lysis Weakened wall leads to Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->Crosslinking Crosslinking->CellWall Strengthens

Caption: Mechanism of action of cephalosporin antibiotics.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Isolate B Standardized Inoculum (0.5 McFarland) A->B E Inoculation of Plates B->E C Antibiotic Stock Solution D Serial Dilutions in Microtiter Plate C->D D->E F Incubation (35°C, 16-20h) E->F G Visual Inspection for Growth F->G H Determine MIC G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

References

Comparative Efficacy of Cefotiam Dihydrochloride Hydrate: A Statistical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive statistical analysis of the comparative efficacy of Cefotiam dihydrochloride hydrate against other key antibiotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes in vitro susceptibility data and clinical outcomes to offer an objective performance comparison. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate informed decision-making in research and development.

Executive Summary

Cefotiam is a third-generation cephalosporin antibiotic that demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a hallmark of the beta-lactam class of antibiotics. This guide presents a comparative analysis of Cefotiam's in vitro activity and clinical efficacy in relation to other cephalosporins and antibiotic classes in the treatment of urinary tract, skin and soft tissue, and respiratory tract infections.

In Vitro Susceptibility

The in vitro activity of Cefotiam has been evaluated against a range of clinically significant pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: Comparative In Vitro Activity of Cefotiam and Other Cephalosporins Against Gram-Positive Cocci

OrganismCefotiam MIC (µg/mL)Cefamandole MIC (µg/mL)Ceftazidime MIC (µg/mL)Ceftizoxime MIC (µg/mL)
Staphylococcus aureusMost ActiveMost ActiveLeast ActiveLeast Active
Streptococcus spp.Very ActiveN/AVery ActiveVery Active

Data sourced from a comparative in vitro study of new cephalosporins.[1]

Table 2: Comparative In Vitro Activity of Cefotiam and Other Beta-Lactams Against Enterobacteriaceae

OrganismCefotiamCefoperazoneCefotaximeCeftizoximeCefmenoximeMoxalactamGentamicin
Escherichia coliExcellent ActivitySignificantly Less ActiveSimilar ActivitySimilar ActivitySimilar ActivitySimilar ActivitySimilar Activity
Indole-positive & negative Proteus spp.Excellent ActivitySignificantly Less ActiveSimilar ActivitySimilar ActivitySimilar ActivitySimilar ActivitySimilar Activity
Enterobacter cloacaeExcellent ActivitySignificantly Less ActiveSimilar ActivitySimilar ActivitySimilar ActivitySimilar ActivitySimilar Activity
Klebsiella pneumoniaeExcellent ActivitySignificantly Less ActiveSimilar ActivitySimilar ActivitySimilar ActivitySimilar ActivitySimilar Activity
Serratia spp.Excellent ActivitySignificantly Less ActiveSimilar ActivitySimilar ActivitySimilar ActivitySimilar ActivitySimilar Activity

This table summarizes relative in-vivo antibacterial activity based on ED50 values from mouse protection tests.[2]

Table 3: In Vitro Activity of Cefotiam and Cefazolin against Proteus mirabilis

AntibioticMIC (µg/mL)
Cefotiam1.56
Cefazolin25

Data from a study on experimental urinary tract infections in mice.[3]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Cefotiam in treating various bacterial infections. Below is a summary of comparative clinical trial outcomes.

Table 4: Clinical Efficacy of Cefotiam vs. Cephalothin in Urinary Tract Infections

Treatment GroupNumber of PatientsResponse to Treatment
Cefotiam (1g twice daily)191 patient failed to respond and had a delayed relapse.
Cephalothin (1g four times daily)165 patients failed to respond (3 with persistent bacteriuria, 2 with relapse).

A study also noted that the time to disappearance of bacteriuria was significantly shorter in the Cefotiam group.[4]

Table 5: Clinical Efficacy of Cefotiam vs. Cephalothin in Skin and Soft Tissue Infections

Treatment GroupNumber of PatientsOutcome
Cefotiam39 (total patients in trial)Found to be as effective as cephalothin. No treatment failures were reported.
Cephalothin

The most common pathogen isolated was Staphylococcus aureus (78%).[5]

Mechanism of Action and Experimental Protocols

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotiam, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The process is initiated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.

G Mechanism of Action of Cefotiam Cefotiam Cefotiam (Beta-Lactam Antibiotic) PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefotiam->PBPs Binds to Peptidoglycan Peptidoglycan Cross-Linking PBPs->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

Caption: Cefotiam's mechanism of action targeting bacterial cell wall synthesis.

Experimental Protocols

The following are generalized protocols for standard antimicrobial susceptibility testing methods used to generate the in vitro data presented in this guide.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Microtiter plates containing the diluted antimicrobial agents are inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

2. Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: A bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a standardized concentration of Cefotiam and comparator antibiotics are placed on the agar surface.

  • Incubation: The plates are inverted and incubated at 35°C for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive criteria.

G Generalized Workflow for Antibiotic Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate from Clinical Sample Inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) Isolate->Inoculum Broth Broth Microdilution: Inoculate wells with varying antibiotic concentrations Inoculum->Broth Disk Disk Diffusion: Inoculate agar plate and apply antibiotic disks Inoculum->Disk Incubate Incubate (e.g., 35°C for 16-24h) Broth->Incubate Disk->Incubate Measure_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Measure_MIC Measure_Zone Measure Zone of Inhibition: Diameter of no growth (mm) Incubate->Measure_Zone

References

Safety Operating Guide

Navigating the Safe Disposal of Cefotiam Dihydrochloride Hydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cefotiam dihydrochloride hydrate, a cephalosporin antibiotic. Adherence to these guidelines is crucial to prevent environmental contamination and the potential development of antibiotic resistance.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its disposal.[2] For controlled substances, DEA regulations must be followed.[4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.

Hazard Assessment of this compound

Before handling, it is essential to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound may cause skin and serious eye irritation, as well as allergic skin reactions or asthma-like symptoms if inhaled.[5][6]

Table 1: Hazard Identification for this compound

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irritation (Cat. 2)Wear protective gloves and clothing. Wash skin thoroughly after handling.
May cause an allergic skin reactionSkin Sensitization (Cat. 1)Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.
Causes serious eye irritationEye Irritation (Cat. 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
May cause allergy or asthma symptoms if inhaledRespiratory Sensitization (Cat. 1)Avoid breathing dust. In case of inadequate ventilation, wear respiratory protection.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize exposure and environmental impact.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Segregation of Waste:

  • This compound waste, including expired or unused material, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, should be segregated as chemical waste.[7]

  • Do not mix this waste with regular trash, biohazardous waste, or sharps.

3. Waste Collection:

  • Collect all solid this compound waste in a designated, clearly labeled, and sealable hazardous waste container. The container should be compatible with the chemical.

  • For solutions containing this compound, collect them in a designated, leak-proof hazardous waste container.

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

5. Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. Follow the storage temperature recommendations for the chemical (2-8°C).[8]

6. Disposal Request:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the chemical waste yourself.

7. Prohibited Disposal Methods:

  • Do NOT flush this compound down the drain. This can contribute to the contamination of water supplies and the development of antibiotic-resistant bacteria.[7][9][10]

  • Do NOT dispose of this compound in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Cefotiam Dihydrochloride Hydrate for Disposal is_controlled Is it a DEA controlled substance? start->is_controlled follow_dea Follow DEA and Institutional Procedures for Controlled Substances is_controlled->follow_dea Yes is_hazardous Is it a RCRA hazardous waste? is_controlled->is_hazardous No end End: Proper Disposal Complete follow_dea->end non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste: - Do not sewer - Use licensed waste hauler - Incineration or landfill (as per state/local regulations) is_hazardous->non_hazardous_disposal No hazardous_disposal Dispose as Hazardous Pharmaceutical Waste: - Follow RCRA guidelines - Use designated hazardous waste container - Arrange for pickup by licensed hazardous waste vendor is_hazardous->hazardous_disposal Yes non_hazardous_disposal->end hazardous_disposal->end

Caption: Disposal decision workflow for this compound.

This procedural guide, when used in conjunction with your institution's specific safety protocols, provides a comprehensive framework for the responsible disposal of this compound. By adhering to these steps, laboratory professionals can ensure a safe working environment and contribute to the protection of our ecosystem.

References

Essential Safety and Logistics for Handling Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require clear and immediate safety protocols when handling chemical compounds. This document provides essential, step-by-step guidance for the safe handling and disposal of Cefotiam dihydrochloride hydrate, a second-generation cephalosporin antibiotic. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and properly maintained engineering controls.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[1][2]

  • Local exhaust ventilation or a process enclosure should be used to control airborne exposure.[3]

  • An accessible safety shower and eye wash station must be readily available.[1][2]

Personal Protective Equipment:

  • Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes and airborne particles.[1][2]

  • Hand Protection: Wear protective gloves to prevent skin contact.[1][2][3]

  • Skin and Body Protection: Impervious clothing should be worn to protect the skin.[1][2]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator is required.[1][2][3] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.

Hazard Identification and Safety Precautions

This compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation. It may also cause an allergic skin reaction or asthma-like symptoms if inhaled.[3][4]

Precautionary Statements:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[3]

Quantitative Data Summary

While specific occupational exposure limits for this compound are not established in the provided documentation, it is crucial to handle it with care to minimize exposure.[1][2][5]

ParameterValueSource
Form Powder
Color White to tan
Storage Temperature 2-8°C, desiccated[6]
Solubility in H₂O ≥22 M

Operational Plan for Handling this compound

This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.

Preparation and Handling:
  • Before handling, ensure all necessary PPE is worn correctly.

  • Work within a designated and properly functioning ventilated enclosure.

  • Avoid actions that could generate dust, such as vigorous shaking or scraping.

  • Solutions should be freshly prepared as the compound can be unstable in solution.[1][7]

In Case of Exposure:
  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) and seek immediate medical attention.[1][3]

  • If on Skin: Wash the affected area with plenty of soap and water.[1][3] If skin irritation or a rash occurs, get medical advice.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek prompt medical attention.[1]

Accidental Release Measures:
  • Evacuate personnel from the affected area.[1][2]

  • Wear full personal protective equipment, including respiratory protection.[1][2]

  • Prevent further leakage or spillage if it is safe to do so.[1][2]

  • For spills, sweep up or vacuum the material and collect it in a suitable container for disposal.[3] Avoid generating dust during clean-up.[3]

  • Clean the spill area thoroughly with a suitable detergent or solvent.[3]

Disposal Plan:
  • Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1][3]

  • Do not allow the product to enter drains, water courses, or the soil.[1][2]

  • Empty containers may retain product residues and should be disposed of in a safe manner.[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

start Start: Receive this compound storage Store at 2-8°C in a Tightly Sealed Container start->storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->prep_ppe handling Handle in Ventilated Enclosure prep_ppe->handling spill_check Accidental Spill? handling->spill_check spill_response Follow Spill Protocol: Evacuate, Wear Full PPE, Contain & Clean Up spill_check->spill_response Yes use Proceed with Experiment spill_check->use No waste_collection Collect Waste in Labeled, Sealed Container spill_response->waste_collection exposure_check Personnel Exposure? exposure_response Follow First Aid Procedures & Seek Medical Attention exposure_check->exposure_response Yes exposure_check->waste_collection No exposure_response->use use->exposure_check disposal Dispose of Waste According to Institutional & Regulatory Guidelines waste_collection->disposal end End of Process disposal->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.